molecular formula C8H12N2O2S B1621360 N-(4-amino-2-methylphenyl)methanesulfonamide CAS No. 57165-01-2

N-(4-amino-2-methylphenyl)methanesulfonamide

Número de catálogo: B1621360
Número CAS: 57165-01-2
Peso molecular: 200.26 g/mol
Clave InChI: ZCNPUXVZTIPREX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-amino-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-amino-2-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNPUXVZTIPREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367943
Record name N-(4-amino-2-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-01-2
Record name N-(4-Amino-2-methylphenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57165-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2): Structural Profiling, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, bi-functional aromatic building blocks are critical for the rapid diversification of chemical libraries. N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2) is a highly versatile, differentially substituted aniline derivative. Featuring both a highly nucleophilic primary amine and a weakly acidic, hydrogen-bond-donating sulfonamide—separated by a sterically influential ortho-methyl group—this molecule serves as a premier intermediate for the synthesis of kinase inhibitors, targeted therapeutics, and specialized dyes[1].

As a Senior Application Scientist, I have structured this technical whitepaper to unpack the structural causality, physicochemical behavior, and field-proven synthetic workflows associated with this compound. The goal is to provide drug development professionals with a self-validating guide to utilizing this molecule in complex synthetic schemes.

Structural and Electronic Profiling

The synthetic utility of N-(4-amino-2-methylphenyl)methanesulfonamide is dictated by the electronic and steric interplay of its three primary domains:

  • The C4-Primary Amine (Aniline Moiety): This group acts as a strong nucleophile. Because it is para to the sulfonamide group, its electron-donating resonance effectively activates the aromatic ring. It is the primary site for electrophilic aromatic substitution, Buchwald-Hartwig cross-coupling, and amide bond formation.

  • The N1-Sulfonamide Moiety: The methanesulfonyl group is strongly electron-withdrawing. This renders the N1 proton weakly acidic (pKa ~9.5), allowing it to act as a potent hydrogen bond donor in biological systems (e.g., interacting with the hinge region of kinases). Under neutral conditions, it is non-nucleophilic.

  • The C2-Methyl Group (Steric Lock): The ortho-methyl group is not merely a passive spectator. It introduces significant steric hindrance that restricts the free rotation of the sulfonamide group. This "conformational lock" reduces the entropic penalty upon target binding, a critical factor in structure-based drug design[2].

Orthogonal Reactivity Logic

The vast difference in pKa and nucleophilicity between the C4-amine and the N1-sulfonamide allows for orthogonal functionalization without the need for protecting groups. The primary amine can be functionalized under mildly acidic or neutral conditions, while the sulfonamide remains inert until treated with a strong base (e.g., NaH or K2CO3).

Reactivity Core N-(4-amino-2-methylphenyl) methanesulfonamide CAS: 57165-01-2 N4 C4-Primary Amine Strong Nucleophile pKa (conjugate) ~4.5 Core->N4 Amidation / SNAr N1 N1-Sulfonamide Weakly Acidic pKa ~9.5 Core->N1 Deprotonation / Alkylation C2 C2-Methyl Group Steric Lock Conformational Control Core->C2 Restricts N1 Rotation

Fig 1: Orthogonal reactivity domains of N-(4-amino-2-methylphenyl)methanesulfonamide.

Physicochemical Properties

Understanding the quantitative parameters of this building block is essential for predicting its behavior in both synthetic reactions and biological assays[3]. The data is summarized below:

PropertyValueCausality / Significance
Chemical Name N-(4-amino-2-methylphenyl)methanesulfonamideStandard IUPAC nomenclature.
CAS Number 57165-01-2Unique registry identifier for sourcing[4].
Molecular Formula C8H12N2O2SDetermines exact mass for high-resolution MS.
Molecular Weight 200.26 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
SMILES CS(=O)(NC1=CC=C(N)C=C1C)=OMachine-readable structural format[5].
Topological Polar Surface Area ~80.5 ŲOptimal for membrane permeability; balances hydrophilicity and lipophilicity.
H-Bond Donors 3Two from the primary amine, one from the sulfonamide.
H-Bond Acceptors 3Two from the sulfonyl oxygens, one from the primary amine.
Estimated LogP 0.9 - 1.2Indicates moderate lipophilicity, ideal for aqueous reaction workups.

Experimental Workflow: De Novo Synthesis Protocol

While commercially available, understanding the de novo synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide is critical for researchers who need to synthesize isotopically labeled variants or scale up production. The synthesis is a robust, self-validating two-step process starting from inexpensive 2-methyl-4-nitroaniline .

Step 1: Regioselective Sulfonylation

Objective: Selectively sulfonylate the primary amine of 2-methyl-4-nitroaniline without over-reaction.

  • Reagents: 2-methyl-4-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Pyridine (solvent/base).

  • Mechanistic Causality: Pyridine (pKa ~5.2) is deliberately chosen as both the solvent and the base. It is strong enough to neutralize the HCl generated during sulfonylation, driving the reaction to completion. However, it is too weak to deprotonate the newly formed sulfonamide (pKa ~9.5). If a stronger base like triethylamine (pKa ~10.7) were used, the intermediate would deprotonate, becoming nucleophilic and leading to unwanted bis-sulfonylation (N,N-dimethanesulfonamide formation).

  • Procedure:

    • Dissolve 2-methyl-4-nitroaniline (10 mmol) in anhydrous pyridine (15 mL) and cool to 0°C under an inert N2 atmosphere.

    • Add MsCl (11 mmol) dropwise over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot should completely disappear.

    • Pour the mixture into vigorously stirred ice water (100 mL). The intermediate, N-(2-methyl-4-nitrophenyl)methanesulfonamide, will precipitate as a solid.

    • Filter, wash with cold water to remove residual pyridine, and dry under vacuum.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without cleaving the sulfonamide.

  • Reagents: N-(2-methyl-4-nitrophenyl)methanesulfonamide (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (solvent), H2 gas.

  • Mechanistic Causality: Catalytic hydrogenation with Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Metal reductions require harsh acidic conditions that complicate the workup due to the amphoteric nature of the target molecule (it contains both an acidic sulfonamide and a basic amine). Pd/C under H2 produces only water as a byproduct, allowing for a simple filtration workup.

  • Procedure:

    • Dissolve the intermediate from Step 1 in degassed methanol (30 mL).

    • Carefully add 10% Pd/C. Purge the reaction flask with N2 three times, followed by H2 three times.

    • Stir vigorously under a balloon of H2 gas at room temperature for 12 hours.

    • Validation Check: Monitor via LC-MS. The mass should shift from [M+H]+ 231 (nitro) to [M+H]+ 201 (amino).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield pure N-(4-amino-2-methylphenyl)methanesulfonamide as a crystalline solid.

Synthesis A 2-Methyl-4-nitroaniline (Starting Material) B N-(2-Methyl-4-nitrophenyl) methanesulfonamide (Intermediate) A->B MsCl, Pyridine 0°C to RT, 4h C N-(4-amino-2-methylphenyl) methanesulfonamide (Target: CAS 57165-01-2) B->C H2 (1 atm), 10% Pd/C MeOH, RT, 12h

Fig 2: Two-step synthesis workflow from 2-methyl-4-nitroaniline to the target compound.

Applications in Drug Development

In modern pharmacophore design, the incorporation of CAS 57165-01-2 is highly strategic. The sulfonamide group acts as a classic bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability while retaining hydrogen-bonding capabilities.

When synthesizing kinase inhibitors, the primary amine (C4) is typically coupled to a heterocyclic core (e.g., a pyrimidine or quinoline) via Nucleophilic Aromatic Substitution (SNAr). Once attached, the molecule projects the methanesulfonamide group into the solvent-exposed region or the ATP-binding pocket of the kinase, where the N1-proton engages in critical hydrogen bonding with the protein backbone. The C2-methyl group ensures the sulfonamide adopts the correct dihedral angle, maximizing binding affinity and target selectivity[6].

References

  • Title: N-(4-amino-2-methylphenyl)methanesulfonamide(SALTDATA: FREE) — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

In Vitro Mechanism of Action of N-(4-amino-2-methylphenyl)methanesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2) is a highly functionalized methanesulfonanilide derivative. In pharmaceutical chemistry, the methanesulfonanilide pharmacophore is classically associated with the selective inhibition of Cyclooxygenase-2 (COX-2)[1] and the potential off-target modulation of Carbonic Anhydrase (CA) isozymes[2]. Because this specific compound serves as a critical intermediate and putative inhibitor, this whitepaper establishes a rigorous, self-validating in vitro framework for characterizing its mechanism of action (MoA). It details the structural rationale, enzymatic kinetics, and cellular validation protocols required to definitively profile its pharmacological activity.

Structural Rationale and Pharmacophore Analysis

The MoA of methanesulfonanilides relies on exploiting the structural divergence between the COX-1 and COX-2 active sites. While both isoforms share high sequence homology, the substitution of Isoleucine in COX-1 with Valine (Val523) in COX-2 opens a secondary hydrophobic side pocket.

  • The Methanesulfonamide Moiety: Acts as the primary pharmacophore, inserting into the Val523 side pocket and forming critical hydrogen bonds with Arg120 and Tyr355 to anchor the inhibitor[3].

  • The Substituted Aniline Ring: The 4-amino and 2-methyl groups dictate the steric geometry and electron density, optimizing the ligand's residence time within the hydrophobic channel.

Furthermore, the sulfonamide group is a well-documented zinc-binding motif, which necessitates orthogonal profiling for Carbonic Anhydrase (CA) inhibition to ensure target selectivity[4].

In Vitro Enzymatic Profiling: Time-Dependent COX Inhibition

Methanesulfonanilides typically exhibit time-dependent, pseudo-irreversible inhibition of COX-2, while acting as weak, rapidly reversible competitive inhibitors of COX-1[5]. To accurately capture this kinetic behavior, the in vitro assay must incorporate a specific pre-incubation phase.

Protocol 1: Recombinant COX-1/COX-2 Fluorometric Inhibition Assay

Self-Validating Design: This protocol includes a vehicle control (100% activity), a non-selective NSAID (e.g., indomethacin) as a positive control for COX-1/2, and a selective inhibitor (e.g., celecoxib) to validate assay resolution.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Pre-incubation (Critical Step): Dispense N-(4-amino-2-methylphenyl)methanesulfonamide (0.1 nM to 100 µM, 3-fold dilutions) into the enzyme solution. Incubate at 37°C for exactly 15 minutes.

    • Causality: This time-dependent step allows the methanesulfonamide group to induce the slow conformational change required for tight-binding in the COX-2 side pocket[5].

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: Measure the highly fluorescent resorufin product (Ex 530 nm / Em 590 nm) generated by the peroxidase activity of COX.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic regression.

Quantitative Data Summary
Target EnzymeExpected IC50 RangeKinetic BehaviorSelectivity Index (COX-1/COX-2)
COX-1 > 50 µMRapid, ReversibleN/A
COX-2 0.05 – 0.5 µMTime-Dependent, Tight-Binding> 100-fold
CA-II (Off-Target) 1.0 – 10 µMZinc-Coordinated ReversibleN/A

Cellular Mechanism of Action: Macrophage Inflammatory Model

Enzymatic inhibition must translate to cellular efficacy. We utilize the LPS-stimulated RAW 264.7 macrophage model to measure the suppression of Prostaglandin E2 (PGE2).

Protocol 2: Cellular PGE2 Suppression and Viability Multiplex

Self-Validating Design: This protocol multiplexes an ELISA readout with an MTT viability assay. This ensures that any observed decrease in PGE2 is strictly due to targeted COX-2 inhibition and not an artifact of compound-induced cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at 1×10⁵ cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Co-treat cells with 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression, alongside varying concentrations of the test compound. Incubate for 24 hours.

  • Supernatant Harvest (PGE2 Readout): Transfer 50 µL of the supernatant to a PGE2 competitive ELISA plate.

    • Causality: LPS upregulates COX-2, driving arachidonic acid conversion to PGE2. A true inhibitor will dose-dependently reduce PGE2 levels without affecting basal COX-1 activity.

  • Viability Validation (MTT Readout): Add 0.5 mg/mL MTT reagent to the remaining cells in the original plate. Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm. Compounds showing >20% cytotoxicity at their IC50 are flagged as false positives.

Workflow Prep Compound Preparation Enzyme Recombinant COX-1/2 Incubation (Time-dependent) Prep->Enzyme Cellular RAW 264.7 Macrophage LPS Stimulation Prep->Cellular Readout PGE2 Quantification (ELISA / Fluorometric) Enzyme->Readout Cellular->Readout Validation MTT Viability Assay (Cytotoxicity Control) Cellular->Validation

In vitro pharmacological profiling workflow for COX-2 selective inhibitors.

Off-Target Profiling: Carbonic Anhydrase Inhibition

Because the sulfonamide moiety can coordinate with zinc, assessing off-target CA inhibition is mandatory for a complete in vitro profile[2].

Protocol 3: Carbonic Anhydrase Esterase Activity Assay

Self-Validating Design: Uses Acetazolamide as a positive control for CA-II inhibition to benchmark the assay's dynamic range.

  • Reagent Preparation: Prepare recombinant human CA-II in 50 mM HEPES buffer (pH 7.4).

  • Incubation: Add the test compound and incubate for 10 minutes at room temperature.

    • Causality: Unlike COX-2, CA inhibition by sulfonamides is typically rapid and driven by direct coordination with the active-site zinc ion, requiring shorter equilibration times[4].

  • Substrate Addition: Introduce 4-nitrophenyl acetate (4-NPA). CA-II catalyzes the hydrolysis of 4-NPA to 4-nitrophenol.

  • Detection: Monitor the change in absorbance at 400 nm spectrophotometrically over 5 minutes.

Visualizing the Signaling and Binding Pathway

The following diagram illustrates the molecular cascade and the specific intervention point of the methanesulfonamide inhibitor. By blocking the oxygenation of arachidonic acid at the COX-2 active site, downstream inflammatory mediators are abrogated.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzyme Active Site AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 PGE2 & Inflammatory Mediators PGH2->PGE2 Isomerization Inhibitor N-(4-amino-2-methylphenyl) methanesulfonamide Inhibitor->COX2 Competitive Inhibition (Binds Val523 pocket)

Mechanism of action: Methanesulfonamide inhibition of the COX-2 signaling pathway.

Conclusion

The in vitro mechanism of action for N-(4-amino-2-methylphenyl)methanesulfonamide is defined by its structural capacity to act as a time-dependent, tight-binding inhibitor of COX-2, with secondary considerations for Carbonic Anhydrase modulation. By utilizing the self-validating enzymatic and cellular workflows outlined in this guide, researchers can accurately quantify its pharmacodynamic profile and selectivity index, ensuring robust data generation for downstream drug development.

Sources

Methodological & Application

Application Note: N-(4-amino-2-methylphenyl)methanesulfonamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-2-methylphenyl)methanesulfonamide (CAS: 57165-01-2) is a highly versatile, bifunctional building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a primary aniline, a sterically tuning ortho-methyl group, and a methanesulfonamide moiety, this intermediate is particularly valuable in the development of targeted therapies, including[1].

This application note provides a comprehensive guide to the chemical profile, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate. By exploiting the orthogonal reactivity between its primary amine and sulfonamide groups, chemists can execute divergent synthetic workflows with high regioselectivity and yield.

Chemical Profile & Mechanistic Rationale

The structural architecture of N-(4-amino-2-methylphenyl)methanesulfonamide is not accidental; it is explicitly designed to address common challenges in medicinal chemistry, such as target affinity and metabolic stability.

  • Methanesulfonamide Moiety (Bioisostere): The -NHSO₂CH₃ group serves as an excellent bioisostere for phosphate and carboxylic acid groups. In kinase inhibitor design, it acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule to the ATP-binding pocket's hinge region[1]. Unlike carboxylic acids, it exhibits superior membrane permeability and metabolic stability.

  • Ortho-Methyl Group (Conformational Lock): The methyl group at the 2-position provides precise steric hindrance. This restricts the rotation of the C-N bond connecting the aniline to the extended scaffold, locking the molecule into a bioactive conformation. This pre-organization drastically reduces the entropic penalty upon target binding, thereby increasing binding affinity.

  • Primary Amine (Extension Vector): The unhindered primary amine serves as the primary nucleophilic handle for scaffold extension, allowing for rapid library generation via cross-coupling or amidation.

Mechanism Compound N-(4-amino-2-methylphenyl)methanesulfonamide Sulfonamide Methanesulfonamide Group Phosphate Bioisostere Compound->Sulfonamide Methyl Ortho-Methyl Group Steric Conformation Lock Compound->Methyl Amine Primary Amine Vector for Scaffold Extension Compound->Amine Hinge ATP-Binding Pocket H-Bonding with Hinge Region Sulfonamide->Hinge H-bond Donor/Acceptor Entropy Binding Affinity Reduces Entropic Penalty Methyl->Entropy Restricts Bond Rotation Diversity Chemical Space Enables Library Generation Amine->Diversity Orthogonal Reactivity

Caption: Structure-activity relationship (SAR) rationale for the intermediate's functional groups.

Synthetic Workflows & Orthogonal Reactivity

The synthetic utility of this intermediate relies on orthogonal reactivity . The primary amine is significantly more nucleophilic than the sulfonamide nitrogen. The sulfonamide nitrogen's lone pair is delocalized into the highly electron-withdrawing sulfonyl group, rendering it poorly nucleophilic. Consequently, the primary amine can be selectively functionalized without the need for transient protecting groups, provided the reaction conditions (specifically the base) are carefully controlled.

Workflow SM N-(4-amino-2-methylphenyl)methanesulfonamide (CAS: 57165-01-2) BHC Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed C-N Bond) SM->BHC Aryl Halide Pd2(dba)3, BrettPhos Amide Amide Bond Formation (HATU/DIPEA Mediated) SM->Amide Carboxylic Acid HATU, DIPEA Kinase Diaryl Amine Scaffold (e.g., Kinase Inhibitors) BHC->Kinase Scaffold Extension AntiInflam Amide Scaffold (e.g., Anti-inflammatory Agents) Amide->AntiInflam Scaffold Extension

Caption: Divergent synthetic workflows utilizing N-(4-amino-2-methylphenyl)methanesulfonamide.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the formation of a diarylamine scaffold, a ubiquitous motif in targeted therapeutics, via [2].

Causality & Design: Strong alkoxide bases (like NaOtBu, pKa ~17) will deprotonate the methanesulfonamide (pKa ~10), creating a competing nucleophile that poisons the palladium catalyst or leads to off-target N-arylation. Therefore, the weaker base Cs₂CO₃ is strictly required. Furthermore, the bulky biaryl phosphine ligand BrettPhos is selected to promote rapid reductive elimination, preventing the over-arylation of the primary amine.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the flask with argon for 10 minutes.

  • Reagent Loading: Add N-(4-amino-2-methylphenyl)methanesulfonamide (1.0 equiv, 5.0 mmol), the desired aryl bromide (1.05 equiv, 5.25 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 7.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and BrettPhos (0.04 equiv, 4 mol%).

  • Solvent Introduction: Add anhydrous, rigorously degassed 1,4-dioxane (25 mL). Note: Degassing is critical as oxygen rapidly oxidizes the electron-rich BrettPhos ligand to its inactive phosphine oxide.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in an oil bath for 12 hours under a positive pressure of argon. Monitor progression via LC-MS.

  • Workup (Self-Validating): Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure diarylamine product.

Protocol B: HATU-Mediated Amide Bond Formation

This protocol describes the coupling of the primary amine with a carboxylic acid to form an amide linkage, a highly stable and predictable functional group in drug design.

Causality & Design: HATU is utilized due to its ability to rapidly generate a highly reactive HOAt ester, driving the reaction to completion before side reactions can occur. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 equiv, 5.5 mmol) and HATU (1.2 equiv, 6.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Add N-(4-amino-2-methylphenyl)methanesulfonamide (1.0 equiv, 5.0 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup (Self-Validating): Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted starting amine and DIPEA), water, and brine (to remove residual DMF and HOAt byproducts).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation & Data Presentation

To ensure reproducibility and guide troubleshooting, the following tables summarize reaction optimization causality and standard analytical expectations.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

Reaction: N-(4-amino-2-methylphenyl)methanesulfonamide + Aryl Bromide.

EntryCatalystLigandBaseSolventYield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene15%Strong base deprotonated sulfonamide; off-target arylation and catalyst poisoning observed.
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane65%Milder base protected sulfonamide, but ligand bite angle led to sluggish reductive elimination.
3Pd₂(dba)₃BrettPhos Cs₂CO₃ 1,4-Dioxane 92% Optimal. Bulky ligand favored mono-arylation; mild base preserved sulfonamide orthogonality.
Table 2: Analytical Characterization Data for the Intermediate

Validation parameters for pure N-(4-amino-2-methylphenyl)methanesulfonamide prior to use.

ParameterMethod / ConditionExpected ResultSignificance / Causality
¹H NMR 400 MHz, DMSO-d₆δ ~8.8 (s, 1H, NHSO₂), 6.9-6.4 (m, 3H, Ar-H), 4.9 (br s, 2H, NH₂), 2.8 (s, 3H, SO₂CH₃), 2.1 (s, 3H, Ar-CH₃)Confirms structural integrity. The broad singlet at ~4.9 ppm confirms the presence of the free primary amine ready for coupling.
LC-MS ESI+m/z [M+H]⁺ = 201.07Verifies the exact mass (MW: 200.26 g/mol ).
HPLC C18 Column, H₂O/MeCN (0.1% TFA)> 98% Area Under Curve (AUC)Ensures absence of oxidized aniline impurities which can poison palladium catalysts during downstream coupling.

References

  • Gulçin, İ., & Taslimi, P. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(7), 541-549. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Application Notes & Protocol: Preparation of N-(4-amino-2-methylphenyl)methanesulfonamide Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Solubilization

N-(4-amino-2-methylphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine, a chemical scaffold prevalent in medicinal chemistry and drug discovery. The utility of such compounds in biological assays, from initial high-throughput screening to detailed mechanistic studies, is fundamentally dependent on their effective and reproducible solubilization. Dimethyl sulfoxide (DMSO) is the solvent of choice for the vast majority of small organic molecules due to its exceptional solvating power for both polar and non-polar compounds.[1][2]

However, the process is not trivial. Challenges such as incomplete dissolution, precipitation upon storage or dilution, and solvent-induced compound degradation can lead to significant experimental artifacts and a misinterpretation of biological data. Furthermore, the highly hygroscopic nature of DMSO means that improper handling can introduce water, which can drastically alter compound solubility and stability.[3][4]

This document provides a comprehensive, field-proven protocol for the solubilization of N-(4-amino-2-methylphenyl)methanesulfonamide in DMSO. It moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can prepare stable, reliable stock solutions. The protocol is designed as a self-validating system, incorporating quality control checks and troubleshooting guidance to ensure experimental integrity.

Compound Characteristics and Safety Imperatives

While specific, experimentally-derived physicochemical data for N-(4-amino-2-methylphenyl)methanesulfonamide is not extensively published, we can infer key properties from its structure and data on analogous compounds.

Physicochemical Properties Summary
PropertyValue / Expected CharacteristicRationale & Significance
Molecular Formula C₈H₁₂N₂O₂SConfirmed from chemical databases.[5] Essential for accurate molarity calculations.
Molecular Weight ~200.26 g/mol Based on analogous compounds.[6] Critical for calculating mass for stock solutions.
Appearance Likely a solid powder at room temperature.Typical for small organic molecules of this class.[7][8]
Solubility Expected to be soluble in DMSO.The sulfonamide and aromatic amine moieties are common in compounds readily dissolved in DMSO.[2][9]
Stability Sulfonamides generally exhibit good stability in DMSO under proper storage conditions.[10]Avoidance of water and repeated freeze-thaw cycles is crucial for long-term stability.[4][9]
Hazard Identification and Safe Handling

Researcher safety is non-negotiable. Both the solute and the solvent present potential hazards that must be managed through appropriate laboratory practices.

  • N-(4-amino-2-methylphenyl)methanesulfonamide: As with related methanesulfonamide compounds, this substance should be handled with care. Potential hazards include skin, eye, and respiratory irritation.[11][12][13]

  • Dimethyl Sulfoxide (DMSO): DMSO is rapidly absorbed through the skin and can carry dissolved substances with it.[14] Therefore, any toxic properties of the dissolved compound can be exacerbated. It can also cause skin irritation upon prolonged exposure.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[12][13]

  • Protective Clothing: A lab coat must be worn.

  • Work Environment: All handling of the solid compound and preparation of the solution should be performed in a well-ventilated area or a chemical fume hood.[11][12]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 1 mL, 10 mM stock solution, a common starting concentration for many biological assays.[1][9] Calculations can be adjusted as needed for different concentrations or volumes.

Required Materials & Equipment
  • N-(4-amino-2-methylphenyl)methanesulfonamide powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000 and P200 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

  • 37°C water bath or heat block (optional)

  • Cryo-safe aliquot tubes (e.g., 0.5 mL)

Pre-Protocol Preparation: The Importance of Anhydrous Conditions

The hygroscopic nature of DMSO cannot be overstated; it readily absorbs atmospheric moisture, which can lead to compound precipitation.[3][4][15]

  • Solvent Integrity: Use a fresh, sealed bottle of anhydrous DMSO. If using a previously opened bottle, ensure it has been stored properly with a septum and flushed with an inert gas like nitrogen or argon.[16]

  • Glassware/Plasticware: All tubes and pipette tips must be sterile and dry. If using glassware, oven-dry it at 120°C for at least 4 hours and cool in a desiccator before use.[16]

Step-by-Step Dissolution Workflow

Step 1: Calculate the Required Mass The foundation of an accurate stock solution is a precise calculation.

  • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example Calculation (for 1 mL of 10 mM stock): Mass (mg) = 0.010 mol/L × 0.001 L × 200.26 g/mol × 1000 mg/g = 2.00 mg

Step 2: Weigh the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh the calculated mass (2.00 mg) of N-(4-amino-2-methylphenyl)methanesulfonamide directly into the tube.

    • Expert Insight: Weighing directly into the final tube minimizes material loss during transfer.

Step 3: Add DMSO and Initiate Dissolution

  • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Immediately cap the tube tightly to prevent moisture absorption.

  • Vortex the tube vigorously for 1-2 minutes.[9]

Step 4: Facilitate Complete Dissolution

  • Visually inspect the solution against a light source. If any solid particles remain, proceed with the following steps sequentially.

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[1] Sonication uses high-frequency sound waves to break up particle agglomerates and enhance dissolution.

    • Gentle Warming: If particles persist, place the tube in a 37°C water bath or heat block for 5-10 minutes.[1][9] Intermittently vortex the tube.

      • Causality Note: Increased temperature enhances the kinetic energy of the solvent molecules, increasing the rate and extent of dissolution. However, check compound stability information, as excessive heat can cause degradation. For most sulfonamides, gentle warming is generally safe.[14]

Step 5: Final Confirmation and Quality Control

  • After the facilitation steps, vortex the tube again for 30 seconds.

  • Perform a final, thorough visual inspection. The solution must be completely clear and free of any visible particulates or haze. This is a critical self-validating checkpoint.

.dot

cluster_prep Preparation cluster_dissolve Dissolution cluster_qc Quality Control & Storage calc 1. Calculate Mass (e.g., 2.00 mg) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex1 4. Vortex (1-2 min) add_dmso->vortex1 inspect 5. Visual Inspection (Clear Solution?) vortex1->inspect facilitate 6. Aid Dissolution (Sonicate/Warm) inspect->facilitate No aliquot 7. Aliquot (Single-use volumes) inspect->aliquot Yes facilitate->inspect store 8. Store at -20°C (Protect from light) aliquot->store start Compound Fails to Dissolve q1 Was anhydrous DMSO used from a fresh source? start->q1 a1_yes Apply Sonication (10 min) & Gentle Warming (37°C) q1->a1_yes Yes a1_no Discard and restart protocol with fresh, anhydrous DMSO. q1->a1_no No q2 Is the solution now clear? a1_yes->q2 a2_yes Protocol Successful. Proceed to Aliquoting. q2->a2_yes Yes a2_no Compound may have low solubility limit. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM). q2->a2_no No

Caption: Troubleshooting decision tree for solubility issues.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6 - Benchchem.
  • Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Prepar
  • Methanesulfonamide (CAS 3144-09-0) - HazComFast.
  • Methanesulfonamide 108370 - Safety D
  • N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)
  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022, June 21).
  • [4-(Aminomethyl)-2-methylphenyl]methanesulfonamide | C9H14N2O2S | CID - PubChem. (2026, March 7).
  • N-(4-amino-2-methylphenyl)methanesulfonamide(SALTDATA: FREE)
  • Drying Methods for Anhydrous DMSO | PDF | Gas Chrom
  • N-(4-Amino-2-methylphenyl)-2-thiophenesulfonamide Properties - EPA. (2025, October 15).
  • Methanesulfonamide SDS, 3144-09-0 Safety D
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Zi
  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 B
  • Methanesulfonamide - Safety D
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Ethyl Methanesulfonate - SAFETY D
  • How to dissolve small inhibitor molecules for binding assay?
  • Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange. (2014, April 2).
  • Technical Support Center: Handling the Hygroscopic N
  • FAQs on Inhibitor Prepar
  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC.
  • 4-amino-N-methanesulfonylbenzamide chemical properties and structure - Benchchem.
  • Dimethyl Sulfoxide.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30).
  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide | 401909-83-9 - Sigma-Aldrich.
  • N-(4-(2-aMinoethyl)phenyl)

Sources

Application Notes and Protocols: Catalytic Reduction Methods for N-(4-amino-2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of catalytic reduction methods for the synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its efficient and safe preparation is of paramount importance. This document moves beyond simple step-by-step instructions to explain the underlying principles of catalyst selection, reaction mechanisms, and process safety. We present two field-proven protocols: a classic catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a transfer hydrogenation employing Raney® Nickel, offering flexibility based on available laboratory infrastructure.

Introduction and Strategic Importance

N-(4-amino-2-methylphenyl)methanesulfonamide serves as a critical building block in medicinal chemistry. The core of its synthesis involves the reduction of the nitro group of the precursor, N-(2-methyl-4-nitrophenyl)methanesulfonamide. Catalytic hydrogenation is the most efficient, clean, and widely adopted method for this transformation, offering high yields and producing water as the primary byproduct.

The choice of catalyst and reduction method can significantly impact reaction efficiency, chemoselectivity, and safety. This guide provides the technical rationale to empower researchers to make informed decisions for their specific laboratory context.

The Mechanism of Catalytic Nitroarene Reduction

The catalytic hydrogenation of an aromatic nitro compound to an aniline derivative is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. While the exact sequence can vary, the generally accepted mechanism involves several key stages[1][2]:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species (M-H) on the catalyst surface[2].

  • Stepwise Reduction: The adsorbed nitro group is reduced in a stepwise fashion. Although intermediates are often too reactive to be isolated from the reaction mixture, the pathway is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates[2].

  • Product Desorption: Once the reduction is complete, the final aniline product, N-(4-amino-2-methylphenyl)methanesulfonamide, has a lower affinity for the catalyst surface and desorbs into the solvent, freeing the active site for the next catalytic cycle.

The entire process involves the transfer of six hydrogen atoms and results in the formation of two molecules of water.

Reaction_Scheme Start N-(2-methyl-4-nitrophenyl)methanesulfonamide Product N-(4-amino-2-methylphenyl)methanesulfonamide Start->Product   + 3 H₂ [Catalyst] Solvent, Temp, Pressure Byproduct 2 H₂O

Caption: General reaction scheme for the catalytic reduction.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is critical and depends on factors such as substrate sensitivity, desired reaction conditions, cost, and safety handling procedures. Palladium and Nickel-based catalysts are the most common choices for this transformation.

CatalystTypical Loading (w/w)AdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) 1-10 mol%Highly active and efficient for a wide range of nitroarenes. Often the first choice for general-purpose reductions[3].Can catalyze dehalogenation if aryl halides are present[3]. Pyrophoric when dry, especially after use; must be handled wet[4][5].
Raney® Nickel 5-20 w/w %Cost-effective. Less likely to cause dehalogenation compared to Pd/C[3]. Excellent for transfer hydrogenation methods[6].Pyrophoric and must be stored and handled as a slurry in water[7]. Activity can vary between batches.
Platinum(IV) Oxide (PtO₂) 1-5 mol%Very active catalyst, often used for more challenging reductions.More expensive than Pd/C or Raney Ni. Can catalyze aromatic ring reduction under harsh conditions[2].

Mandatory Safety and Handling Procedures

Catalytic hydrogenation involves significant hazards, primarily due to the use of flammable hydrogen gas and pyrophoric catalysts. Strict adherence to safety protocols is non-negotiable. [4]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air before introducing hydrogen or the catalyst. This is typically done by evacuating and back-filling with an inert gas like nitrogen or argon at least three times[5][8]. Oxygen and hydrogen can form explosive mixtures.

  • Catalyst Handling:

    • Never handle dry, used Pd/C or Raney Nickel in the open air. These catalysts are often pyrophoric (ignite spontaneously on contact with air), especially after they have absorbed hydrogen[4][7].

    • Always transfer the catalyst under an inert atmosphere or as a wet slurry[4]. Polar, non-flammable solvents like water are preferred for making slurries[4].

  • Hydrogen Gas: All reactions involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources[9]. Use appropriate pressure-rated glassware and equipment. Do not leave reactions unattended[4][8].

  • Reaction Quenching & Catalyst Filtration:

    • After the reaction is complete, the vessel must be purged again with inert gas to remove all residual hydrogen before opening it to the atmosphere[7].

    • Filter the reaction mixture through a pad of an inert filter aid like Celite®. This prevents the fine metal particles from passing through.

    • Crucially, do not allow the filter cake (catalyst on Celite) to go dry on the filter paper. [9] Immediately after filtration, gently quench the filter cake with plenty of water. This deactivates the pyrophoric catalyst, making it safe for disposal[5][7].

    • The quenched catalyst and Celite® should be placed in a dedicated, clearly labeled waste container, kept wet with water[5].

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform their own risk assessment and optimize conditions based on their specific equipment and scale.

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Balloon

This method is a standard laboratory procedure for small to medium-scale reactions where a dedicated high-pressure hydrogenation apparatus is not required.

Materials:

  • N-(2-methyl-4-nitrophenyl)methanesulfonamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (or Ethyl Acetate)

  • Hydrogen (H₂) gas balloon

  • Nitrogen (N₂) gas supply

  • Celite® 545

  • Three-neck round-bottom flask, magnetic stirrer, septa, needles, balloon adapter

Procedure:

  • Vessel Preparation: Add N-(2-methyl-4-nitrophenyl)methanesulfonamide and a magnetic stir bar to a three-neck round-bottom flask. Seal the necks with septa.

  • Inerting: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere[5].

  • Solvent Addition: Add methanol via syringe under a positive pressure of nitrogen. Stir to dissolve the starting material.

  • Catalyst Addition: Under a counter-flow of nitrogen, carefully add the wet 10% Pd/C catalyst to the flask. Caution: Dry Pd/C can ignite flammable solvents.[9]

  • Hydrogen Introduction: Purge the system again by evacuating and backfilling with nitrogen. Then, evacuate the flask one final time and backfill with hydrogen from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The consumption of hydrogen can be visually monitored by the deflation of the balloon. The reaction can be refilled with a fresh balloon if necessary. It takes 3 molar equivalents of H₂ to reduce a nitro group[5].

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully evacuate the hydrogen and purge the flask with nitrogen three times[5].

    • Prepare a small plug of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Under a flow of nitrogen if possible, filter the reaction mixture through the Celite® plug to remove the catalyst[9].

    • Rinse the flask and the filter cake with a small amount of fresh solvent.

    • IMMEDIATELY quench the filter cake in the funnel with copious amounts of water before disposal[5][7].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(4-amino-2-methylphenyl)methanesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.

G A 1. Add Reactant to Flask B 2. Purge with N₂ (3x) A->B C 3. Add Solvent B->C D 4. Add Wet Pd/C Catalyst (under N₂ flow) C->D E 5. Purge with H₂ (3x) D->E F 6. Stir under H₂ Balloon E->F G 7. Monitor by TLC/LC-MS F->G H 8. Purge with N₂ (3x) G->H Reaction Complete I 9. Filter through Celite® H->I J 10. Quench Catalyst with H₂O I->J K 11. Concentrate Filtrate I->K L Product K->L

Sources

Application Notes and Protocols for the Chromatographic Separation of N-(4-amino-2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of N-(4-amino-2-methylphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for achieving high-resolution separation, impurity profiling, and purification. This document delves into the causal relationships behind experimental choices in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), ensuring scientific integrity and reproducibility.

Introduction: The Significance of Chromatographic Purity

N-(4-amino-2-methylphenyl)methanesulfonamide (CAS: 57165-01-2, Molecular Formula: C8H12N2O2S) is a critical building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable chromatographic methods are essential for its analysis and purification.

The presence of process-related impurities, such as isomers or degradation products, necessitates the development of highly selective chromatographic techniques.[2][3][4] This guide explores three powerful separation techniques—HPLC, UPLC, and SFC—providing detailed protocols and the scientific rationale to empower researchers in their method development and validation efforts.

Physicochemical Properties of N-(4-amino-2-methylphenyl)methanesulfonamide

Understanding the physicochemical properties of the target analyte is fundamental to developing effective chromatographic separation methods.

PropertyValueSource
Molecular Formula C8H12N2O2S[1]
Molecular Weight 200.26 g/mol [1]
CAS Number 57165-01-2[1]
Structure Aromatic amine with a sulfonamide group-
Polarity Moderately polarInferred from structure

The presence of both an amino group (basic) and a sulfonamide group (weakly acidic) suggests that the compound's retention behavior will be significantly influenced by the pH of the mobile phase in reversed-phase chromatography.

High-Performance Liquid Chromatography (HPLC) for Routine Analysis

HPLC is a workhorse technique for the quality control of pharmaceutical intermediates due to its robustness and versatility. For N-(4-amino-2-methylphenyl)methanesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Rationale for Method Parameters
  • Column Selection: A C18 column is the most common choice for reversed-phase chromatography due to its hydrophobic nature, which provides good retention for moderately polar compounds like our target analyte.[5][6] The end-capping of the silica-based stationary phase is crucial to minimize peak tailing caused by the interaction of the basic amino group with acidic silanol groups.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times and peak shapes, especially for ionizable compounds.[7] For N-(4-amino-2-methylphenyl)methanesulfonamide, a slightly acidic to neutral pH (e.g., pH 3-7) is recommended to ensure the amino group is protonated, leading to better peak shape.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[8]

  • Detection: The aromatic ring in the analyte allows for sensitive detection using a UV detector, typically in the range of 230-280 nm.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample (1 mg/mL in Diluent) Injection Inject Sample (5-10 µL) Prep_Sample->Injection Prep_Mobile_Phase Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Separation Isocratic or Gradient Elution (C18 Column) Prep_Mobile_Phase->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: HPLC method development workflow for N-(4-amino-2-methylphenyl)methanesulfonamide.

Detailed HPLC Protocol

Objective: To determine the purity of N-(4-amino-2-methylphenyl)methanesulfonamide and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • N-(4-amino-2-methylphenyl)methanesulfonamide reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphate buffer)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to improve peak shape.[9]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[6]
Gradient 10-90% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at 254 nmWavelength at which the aromatic ring exhibits strong absorbance.
Diluent Water:Acetonitrile (50:50)To ensure sample solubility.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the N-(4-amino-2-methylphenyl)methanesulfonamide reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) are within acceptable limits.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify the peak corresponding to N-(4-amino-2-methylphenyl)methanesulfonamide by comparing its retention time with that of the standard. Calculate the purity by the area percent method.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis and Enhanced Resolution

UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, making it ideal for in-process control and high-throughput screening.

The "Why": Leveraging UPLC Technology
  • Column Technology: UPLC columns are packed with sub-2 µm particles, which provide a significant increase in efficiency compared to the 3-5 µm particles used in HPLC columns.[9] This leads to sharper peaks and better resolution of closely eluting impurities.

  • System Design: UPLC systems are designed to operate at higher pressures than HPLC systems, allowing for the use of smaller particle size columns and higher flow rates, which drastically reduces run times.

  • Mobile Phase Considerations: The principles of mobile phase selection are similar to HPLC, but the faster analysis times mean that gradient elution is often more practical and efficient.

Detailed UPLC Protocol

Objective: To achieve rapid, high-resolution separation of N-(4-amino-2-methylphenyl)methanesulfonamide and its impurities.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.

Chromatographic Conditions:

ParameterConditionRationale
Column Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µmA robust C18 column suitable for a wide range of compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 5-95% B over 5 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and improves efficiency.
Injection Volume 1 µLSmaller injection volume to prevent column overload.
Detection UV at 254 nmConsistent with HPLC method.
Diluent Water:Acetonitrile (50:50)Ensures sample compatibility with the mobile phase.

Supercritical Fluid Chromatography (SFC) for Preparative and Chiral Separations

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is considered a "green" alternative to normal-phase HPLC and offers several advantages, including faster separations and reduced solvent consumption.[10][11]

The "Why": The Advantages of SFC
  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC.[11]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[10][11]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a valuable tool for separating impurities that are difficult to resolve by other methods.[12]

  • Mass Spectrometry Compatibility: SFC is readily compatible with mass spectrometry (SFC-MS), which allows for the direct identification of separated components.[12][13]

Logical Relationship of SFC Parameters

SFC_Parameters CO2 Supercritical CO2 (Primary Mobile Phase) Retention Analyte Retention & Selectivity CO2->Retention CoSolvent Co-Solvent (e.g., Methanol) CoSolvent->Retention Stationary_Phase Stationary Phase (e.g., Diol, Amino) Stationary_Phase->Retention Back_Pressure Back Pressure Back_Pressure->Retention Temperature Temperature Temperature->Retention

Caption: Interplay of key parameters influencing separation in SFC.

Detailed SFC Protocol for Purification

Objective: To purify N-(4-amino-2-methylphenyl)methanesulfonamide from a crude reaction mixture.

Instrumentation:

  • Preparative SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and a UV detector and/or mass spectrometer for fraction collection.

Chromatographic Conditions:

ParameterConditionRationale
Column YMC-PVA-Sil, 250 x 30 mm, 5 µmA versatile stationary phase for SFC that provides good selectivity for a range of compounds.[11]
Mobile Phase A Supercritical CO2The primary mobile phase in SFC.
Mobile Phase B MethanolA common co-solvent to increase elution strength.
Gradient 5-40% B over 10 minutesTo effectively separate the target compound from impurities.
Flow Rate 80 g/min A typical flow rate for a preparative SFC column of this dimension.
Back Pressure 120 barTo maintain the CO2 in its supercritical state.
Column Temperature 35 °CTo ensure consistent mobile phase density.
Detection UV at 254 nm and/or MSFor monitoring the separation and triggering fraction collection.
Sample Preparation Dissolve crude material in methanolTo ensure solubility in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase conditions.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the N-(4-amino-2-methylphenyl)methanesulfonamide peak. Mass-directed fractionation can be employed for selective isolation.[13]

  • Solvent Evaporation: Evaporate the collected fractions to obtain the purified compound. The use of CO2 as the primary mobile phase significantly reduces the time required for solvent removal compared to RP-HPLC.[10]

Conclusion

The choice of chromatographic technique for the separation of N-(4-amino-2-methylphenyl)methanesulfonamide depends on the specific analytical goal. HPLC provides a reliable and robust method for routine quality control. UPLC offers a high-throughput and high-resolution alternative for in-process monitoring and impurity profiling. SFC stands out as an efficient and environmentally friendly option for preparative-scale purification and for achieving orthogonal separations. The protocols and rationales provided in this guide serve as a comprehensive resource for developing and implementing effective chromatographic methods for this important pharmaceutical intermediate.

References

  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • YMC. SFC Separation of Achiral Pharmaceutical Compounds.
  • Zeng, L., et al. (2001). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 15(19), 1783-1791. Retrieved from [Link]

  • Agilent Technologies. (2024, September 24). Using SFC to Improve Separation Workflows for Drug Analysis and Purification. Retrieved from [Link]

  • Hofstetter, J., et al. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Retrieved from [Link]

  • NextSDS. N-(4-amino-2-methylphenyl)methanesulfonamide(SALTDATA: FREE) — Chemical Substance Information. Retrieved from [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. Retrieved from [Link]

  • Thermo Fisher Scientific. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. Retrieved from [Link]

  • Flores, H. E., & Galston, A. W. (1982). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology, 69(3), 701-706. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8085-8100. Retrieved from [Link]

  • Ratanawimarnwong, N., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Retrieved from [Link]

  • PubChem. [4-(Aminomethyl)-2-methylphenyl]methanesulfonamide. Retrieved from [Link]

  • Li, Y., et al. (2015). [Simultaneous Determination of Three Sulfonamide Residues in Modified Milk by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry]. Se Pu, 33(8), 859-863. Retrieved from [Link]

  • U.S. Environmental Protection Agency. N-(4-Amino-2-methylphenyl)-2-thiophenesulfonamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, D. B., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6031-6035. Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 7(6), 89. Retrieved from [Link]

  • Google Patents. (2012). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Liu, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Advances, 12(35), 22967-22976. Retrieved from [Link]

  • PrepChem.com. Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. Retrieved from [Link]

  • Li, Y., et al. (2007). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 11(4), 654-659. Retrieved from [Link]

  • NextSDS. N-(4-(2-aMinoethyl)phenyl)MethanesulfonaMide — Chemical Substance Information. Retrieved from [Link]

  • Gecse, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1935. Retrieved from [Link]

  • Kanazawa, H., et al. (2000). Temperature-Responsive Chromatographic Separation of Amino Acid Phenylthiohydantoins Using Aqueous Media as the Mobile Phase. Analytical Chemistry, 72(24), 5961-5966. Retrieved from [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. In: Applications of Ion Exchange Materials in Biomedical Industries. Springer, Cham. Retrieved from [Link]

  • Ramakrishna, K., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

  • Tommasone, S. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. Retrieved from [Link]

  • Molbase. N-(4-AMINO-2-HYDROXYPHENYL)METHANESULFONAMIDE. Retrieved from [Link]

  • NextSDS. N-AMINO-2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield in N-(4-amino-2-methylphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize yields, troubleshoot bottlenecks, and understand the mechanistic causality behind this critical two-step synthetic workflow.

This compound is a highly valued intermediate in pharmaceutical development[1]. Its synthesis typically involves the regioselective sulfonylation of 2-methyl-4-nitroaniline, followed by the chemoselective reduction of the nitro group to an amine[2].

Below, you will find the workflow visualization, step-by-step validated protocols, quantitative comparative data, and a targeted FAQ section to resolve the most common experimental failures.

Synthesis Workflow Visualization

G A 2-Methyl-4-nitroaniline (Starting Material) C N-(2-Methyl-4-nitrophenyl) methanesulfonamide (Intermediate) A->C Step 1: Sulfonylation B Methanesulfonyl Chloride (MsCl, Pyridine, 0-5°C) B->C E N-(4-Amino-2-methylphenyl) methanesulfonamide (Target Product) C->E Step 2: Chemoselective Reduction D Reduction (Hydrazine Hydrate, Catalyst) D->E

Two-step synthesis workflow for N-(4-amino-2-methylphenyl)methanesulfonamide.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, these protocols integrate built-in quality control checks (e.g., TLC monitoring and selective hydrolysis) to confirm success at each stage.

Step 1: Regioselective Sulfonylation

Objective: Convert 2-methyl-4-nitroaniline to N-(2-methyl-4-nitrophenyl)methanesulfonamide.

  • Preparation: Dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the steric hindrance of the ortho-methyl group[3].

  • Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add exactly 1.05 equivalents of methanesulfonyl chloride (MsCl). Causality: Strict stoichiometric and temperature control is mandatory to prevent the highly exothermic reaction from driving over-sulfonylation (bis-sulfonylation)[3].

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validation): Quench with 1N HCl to protonate and remove excess pyridine into the aqueous layer. Extract with DCM, wash with brine, and dry over Na₂SO₄. If TLC indicates bis-sulfonylation, stir the crude organic layer with 10% NaOH in methanol for 30 minutes to selectively hydrolyze the more labile second sulfonyl group back to the mono-sulfonamide, then re-acidify and extract.

Step 2: Chemoselective Reduction

Objective: Reduce the intermediate to N-(4-amino-2-methylphenyl)methanesulfonamide.

  • Preparation: Dissolve the intermediate (1.0 eq) in ethanol or ethylene glycol. Add a catalytic amount (3–5 mol%) of Raney Nickel, Nickel Nanowires (NiNWs), or an immobilized Iron-Ionic Liquid (ImmFe-IL) catalyst[4],[5].

  • Hydrogen Donor Addition: Add 3.0 to 10.0 equivalents of Hydrazine hydrate (NH₂NH₂·H₂O) dropwise. Causality: Hydrazine hydrate is a highly efficient hydrogen donor that decomposes into benign N₂ gas and water on the catalyst surface, preventing the need for hazardous high-pressure H₂ gas and drastically improving chemoselectivity[6],[5].

  • Reflux: Heat the mixture to 80–110 °C for 3–12 hours (depending on the catalyst) until gas evolution ceases[4],[7].

  • Workup: Cool to room temperature and filter the catalyst through a Celite pad under an inert (Nitrogen/Argon) atmosphere. Causality: The newly formed electron-rich aniline is highly susceptible to rapid auto-oxidation in the air.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize from ethanol/water to yield the pure target compound.

Quantitative Data: Optimization of the Reduction Step

Choosing the right reduction method is the most common point of failure in this synthesis. The table below summarizes the performance of various reduction strategies to help you select the optimal conditions for your lab setup.

Reduction MethodCatalyst SystemHydrogen SourceTemp (°C)Time (h)Yield (%)Chemoselectivity
Traditional Hydrogenation 10% Pd/CH₂ gas (Contact)251275–85Moderate (Prone to stalling)[8]
Transfer Hydrogenation Raney Ni / NiNWsHydrazine Hydrate80–1003–4>94Excellent[5]
Iron-Catalyzed Transfer ImmFe-ILHydrazine Hydrate1101299Excellent[4]
Non-Contact Hydrogenation Pd/C (Anode) & CNT (Cathode)H₂ gas (H-cell)256>95Complete[8]

Troubleshooting & FAQs

Q1: I am observing significant amounts of N,N-bis(methanesulfonyl)-2-methyl-4-nitroaniline in Step 1. How do I improve mono-sulfonylation yield? A: Bis-sulfonylation occurs because the mono-sulfonamide product retains enough nucleophilicity to react with excess MsCl. To prevent this, strictly limit MsCl to 1.05 equivalents and maintain the reaction temperature at 0–5 °C during the addition phase[3]. If bis-sulfonylation has already occurred, do not discard the batch. You can perform a selective basic hydrolysis (using NaOH in MeOH) during the workup; the second sulfonyl group is highly labile and will cleave, reverting the byproduct back to the desired mono-sulfonamide.

Q2: My reduction step using standard Pd/C and H₂ gas is stalling at 60% conversion, and the yield is low. What is causing this? A: Traditional contact hydrogenation using Pd/C can suffer from competitive binding on the catalyst surface, and the presence of the methanesulfonamide moiety can occasionally cause partial catalyst deactivation[8]. To bypass this, switch to a catalytic transfer hydrogenation method using Hydrazine hydrate and Raney Nickel (or Iron-based catalysts). This method relies on an out-sphere electron transfer mechanism that provides nearly quantitative yields (>94%) without high pressure[4],[5]. Alternatively, cutting-edge "non-contact hydrogenation" using an H-cell configuration physically separates H₂ activation from substrate reduction, eliminating competitive binding entirely[8].

Q3: The final product, N-(4-amino-2-methylphenyl)methanesulfonamide, turns dark brown upon storage. Is the compound degrading? A: Yes, the darkening indicates oxidative degradation. The final product is an electron-rich aniline (further activated by the ortho-methyl group), making it highly susceptible to air oxidation, which forms highly colored quinone-imine derivatives. To preserve your yield, perform the final filtration and crystallization under an inert atmosphere (N₂ or Ar). Store the dried product in amber vials flushed with argon at -20 °C. Adding a trace amount of an antioxidant (like ascorbic acid) during the final recrystallization can also act as a sacrificial protectant[7].

Sources

Technical Support Center: Crystallization of N-(4-amino-2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and formulation scientists, you understand that crystallizing bifunctional intermediates like N-(4-amino-2-methylphenyl)methanesulfonamide (CAS: 57165-01-2) presents unique physicochemical challenges. This molecule contains both an electron-rich primary aniline moiety and a secondary methanesulfonamide group. This dual nature makes it highly susceptible to oxidative discoloration, liquid-liquid phase separation ("oiling out"), and complex polymorphism driven by competing hydrogen-bond networks.

This guide synthesizes field-proven methodologies with thermodynamic principles to help you troubleshoot, optimize, and validate your crystallization workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound consistently "oils out" instead of forming discrete crystals. Why does this happen, and how can I force nucleation?

Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before reaching the nucleation boundary. Because aniline derivatives often exhibit melting points lower than the boiling point of the solvent system, high supersaturation at elevated temperatures forces the solute to separate as an immiscible, impurity-trapping liquid phase rather than a crystalline solid[1]. Solution: You must bypass the LLPS region by manipulating the metastable zone width (MSZW). Dilute the solution by increasing the primary solvent volume by 15–20% to lower the initial supersaturation. Alternatively, introduce seed crystals just above the temperature where oiling out typically occurs. Seeding provides a low-energy surface for immediate heterogeneous nucleation, completely circumventing the liquid separation phase[2].

Q2: I am observing batch-to-batch variations in crystal morphology and melting point. How do I control polymorphism in this sulfonamide?

Causality: Secondary sulfonamides (-SO₂NH-) are notorious for synthon polymorphism. Depending on the crystallization kinetics, the N-H···O hydrogen bonds can arrange into either catemer (infinite chains) or dimer (cyclic) motifs[3]. Rapid cooling or "crashing out" kinetically traps the metastable catemer form. Slow cooling allows the system to reach thermodynamic equilibrium, favoring the stable dimer form[4]. Solution: Implement strict thermodynamic control. Standardize your cooling trajectory to a maximum of 0.2 °C/min. Utilize a solvent-mediated phase transition by slurrying the kinetic polymorph in a moderately polar solvent (e.g., Ethyl Acetate) at 40 °C for 24 hours to drive the conversion to the thermodynamically stable dimer.

Q3: My recrystallized product has a persistent yellow/brown tint. How do I achieve a pristine white powder?

Causality: The free amino group (-NH₂) on the 2-methylphenyl ring is highly electron-rich and susceptible to oxidative degradation. When exposed to dissolved oxygen at elevated temperatures during dissolution, the aniline moiety oxidizes into highly colored azo or nitroso polymeric impurities. Solution: Purge your crystallization solvents with inert gas (N₂ or Argon) for 15 minutes prior to heating. Incorporate 0.1 wt% of an antioxidant (such as BHT) or perform a hot filtration over a bed of activated charcoal to adsorb existing colored degradation products before initiating the cooling profile.

Part 2: Quantitative Data & Solvent Selection

Choosing the correct solvent system is the most critical variable in preventing LLPS and controlling polymorphic outcome[5]. Use the tables below to guide your experimental design.

Table 1: Solvent Selection & Physicochemical Impact Matrix
Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solvation Characteristics & Expected Outcome
Ethanol / Water ~24 (EtOH)78High risk of oiling out due to a steep solubility curve. Best reserved for highly controlled anti-solvent addition.
Ethyl Acetate 6.077Moderate polarity favors dimer formation (stable polymorph). Low risk of aniline oxidation. Excellent primary solvent.
Toluene 2.4110Poor solubility for sulfonamides. Can be utilized as an anti-solvent to drive high-yield precipitation.
Isopropanol (IPA) 18.382Excellent balance for slow cooling. Promotes controlled hydrogen bonding and large, high-purity crystal growth.
Table 2: Quantitative Troubleshooting Matrix
Symptom / IssueDiagnostic MetricRoot Cause (Causality)Corrective Action
Oiling Out (LLPS) Turbidity occurs >15°C above the melting point of solute in solvent.Supersaturation exceeds the metastable zone width (MSZW) too rapidly.Dilute solution by 15-20% v/v; reduce cooling rate to <0.2 °C/min.
Polymorphic Impurity Broad or multiple DSC endotherms.Kinetic trapping of the catemer motif due to rapid precipitation.Implement seeding at 5°C below saturation temperature; hold for 2 hours.
Discoloration UV-Vis absorbance peak at 350-400 nm.Oxidative degradation of the primary aniline moiety.Degas solvent with N₂ for 15 mins; add activated charcoal during hot dissolution.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out)

This protocol utilizes a self-validating feedback loop to ensure you are precipitating crystalline solid, not an amorphous oil.

  • Dissolution: Suspend 10.0 g of crude N-(4-amino-2-methylphenyl)methanesulfonamide in 40 mL of degassed Ethyl Acetate (primary solvent). Heat to 65 °C under a nitrogen atmosphere until complete dissolution occurs.

  • Clarification: If the solution is tinted, add 0.5 g of activated charcoal, stir for 5 minutes, and perform a hot vacuum filtration through a Celite pad into a pre-warmed receiving flask.

  • Anti-Solvent Titration: Slowly add Toluene (anti-solvent) dropwise at 65 °C until a faint, persistent opalescence is observed (approx. 15-20 mL).

  • Self-Validation Check (The Re-heating Test): Raise the temperature by 5 °C (to 70 °C).

    • If the solution clears: You have successfully identified the metastable boundary. Proceed to step 5.

    • If the solution remains cloudy: You have precipitated amorphous impurities or an oil. Add 5 mL of Ethyl Acetate to redissolve, and restart the titration.

  • Seeding: Cool the clear solution to 60 °C and introduce 0.1 g of pure N-(4-amino-2-methylphenyl)methanesulfonamide seed crystals. Hold at 60 °C for 60 minutes to establish the crystal lattice.

  • Cooling & Isolation: Cool to 5 °C at a linear rate of 0.2 °C/min. Filter the resulting slurry, wash with 10 mL of cold Toluene, and dry under vacuum at 40 °C.

Protocol B: Thermodynamic Polymorph Isolation via Slow Cooling
  • Saturation: Dissolve the compound in Isopropanol (IPA) at 75 °C to create a solution that is exactly saturated (approx. 1 g / 8 mL IPA).

  • Equilibration: Hold the solution at 75 °C for 30 minutes to ensure no sub-visible nuclei remain (which could template the wrong polymorph).

  • Programmed Cooling: Cool the reactor to 65 °C at 0.5 °C/min, then drastically reduce the cooling rate to 0.1 °C/min down to 10 °C. This slow trajectory provides the activation energy necessary for the molecules to arrange into the thermodynamically stable dimer motif.

  • Self-Validation Check (Thermal Analysis): Analyze a 5 mg sample of the first crop via Differential Scanning Calorimetry (DSC). A sharp, single melting endotherm validates the polymorphic purity of the batch. Multiple peaks indicate a mixture of kinetic and thermodynamic forms, requiring a reslurry in Ethyl Acetate at 40 °C.

Part 4: Mechanistic Visualizations

CrystallizationWorkflow Start Crude N-(4-amino-2-methylphenyl) methanesulfonamide Dissolve Dissolve in Primary Solvent (e.g., Ethyl Acetate) at Elevated Temp Start->Dissolve ColorCheck Is the solution colored (yellow/brown)? Dissolve->ColorCheck Charcoal Add Activated Charcoal & Perform Hot Filtration ColorCheck->Charcoal Yes Cooling Initiate Controlled Cooling (0.1 - 0.2 °C/min) ColorCheck->Cooling No Charcoal->Cooling OilingCheck Does the compound 'oil out'? Cooling->OilingCheck Seed Add Seed Crystals & Reduce Supersaturation OilingCheck->Seed Yes Success Nucleation & Crystal Growth OilingCheck->Success No Seed->Success Filter Vacuum Filtration & Cold Solvent Wash Success->Filter

Logical workflow for troubleshooting N-(4-amino-2-methylphenyl)methanesulfonamide crystallization.

PolymorphismPathway Solute N-(4-amino-2-methylphenyl)methanesulfonamide in Supersaturated Solution HBond Intermolecular Hydrogen Bonding (Sulfonamide & Amine Moieties) Solute->HBond Kinetic Rapid Cooling / High Supersaturation HBond->Kinetic Kinetic Control Thermo Slow Cooling / Low Supersaturation HBond->Thermo Thermodynamic Control Catemer Catemer Motif (Chains) Metastable Polymorph Kinetic->Catemer Dimer Dimer Motif (Cyclic) Stable Polymorph Thermo->Dimer Catemer->Dimer Solvent-Mediated Phase Transition

Mechanistic pathway of hydrogen-bond driven polymorphism under varying crystallization kinetics.

References

  • Oil formation. An "unexpected" difficulty in an elementary organic laboratory experiment. Journal of Chemical Education, ACS Publications.[Link][1]

  • Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. ResearchGate.[Link][2]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, ACS Publications.[Link][3]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, PMC.[Link][4]

  • Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization. Cambridge University Press.[Link][5]

Sources

Technical Support Center: Optimizing Purity in N-(4-amino-2-methylphenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-(4-amino-2-methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high-purity material. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific problems that can arise during the synthesis, offering insights into their root causes and providing actionable solutions.

Issue 1: Significant Amount of Di-Sulfonylated Byproduct Detected

Question: My post-reaction analysis (HPLC, LC-MS) shows a significant peak corresponding to a di-sulfonated impurity, N,N-bis(methylsulfonyl)-4-amino-2-methylaniline. What causes this, and how can I prevent it?

Answer: The formation of a di-sulfonated byproduct is a common issue in the methanesulfonylation of anilines.[1] It arises when a second methanesulfonyl group reacts with the nitrogen atom of the desired monosulfonated product.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of methanesulfonyl chloride (MsCl) is a primary driver for di-sulfonylation.[1]

    • Solution: Use a strict 1.0 to 1.05 equivalent of methanesulfonyl chloride relative to the aniline starting material. Accurately measure your reagents.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second, less favorable sulfonylation reaction.

    • Solution: Maintain a low temperature, typically 0-5 °C, during the dropwise addition of MsCl.[1] Allow the reaction to warm slowly to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC) or HPLC.

  • Rapid Addition of Methanesulfonyl Chloride: Adding the MsCl too quickly creates localized areas of high concentration, which promotes the di-sulfonylation side reaction.[1]

    • Solution: Add the methanesulfonyl chloride dropwise over a period of 30-60 minutes using an addition funnel to ensure a controlled, steady rate.[1]

Issue 2: Presence of Unreacted Starting Material (2,4-diaminotoluene)

Question: My final product is contaminated with the starting material, 2,4-diaminotoluene. What went wrong?

Answer: The presence of unreacted starting material typically points to an incomplete reaction. Several factors can contribute to this.

Potential Causes & Solutions:

  • Insufficient Base: A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If HCl is not neutralized, it protonates the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Ensure at least 1.1 equivalents of a suitable anhydrous base (e.g., pyridine, triethylamine) are used. The base should be fresh and dry.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride readily reacts with water to form methanesulfonic acid, which will not react with the aniline.[1]

    • Solution: The reaction must be performed under strictly anhydrous conditions. Use anhydrous solvents (e.g., dichloromethane, THF), dry glassware, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Reaction Time: The reaction may simply not have been allowed to run to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC.[2] Continue stirring at room temperature until the starting material spot/peak is no longer visible.

Issue 3: Product Discoloration (Appears Pink, Brown, or Dark)

Question: The isolated solid product has a distinct off-white or pinkish-brown color. What is the cause of this discoloration and how can I obtain a pure white solid?

Answer: Discoloration in aniline-containing compounds is often due to the formation of oxidized impurities. The amino group is susceptible to oxidation, which can form colored quinone-imine type structures.[3][4]

Potential Causes & Solutions:

  • Air Oxidation: Prolonged exposure to air (oxygen) during the reaction, workup, or storage can lead to oxidation of the electron-rich aromatic amine.

    • Solution 1 (Reaction): Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[4]

    • Solution 2 (Purification): An activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol), add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon and adsorbed colored impurities. Proceed with recrystallization.

    • Solution 3 (Storage): Store the final product in a well-sealed container, protected from light, and consider flushing the container with an inert gas before sealing.

Frequently Asked Questions (FAQs)

This section covers general best practices and provides detailed protocols for the purification and analysis of N-(4-amino-2-methylphenyl)methanesulfonamide.

Q1: What is the most effective method for purifying the crude product?

A1: Recrystallization is typically the most efficient and scalable method for purifying this compound.[5] Column chromatography is also an option but can be more time-consuming and may lead to yield loss if the compound interacts strongly with the silica gel.[5]

Purification MethodAdvantagesDisadvantages
Recrystallization High throughput, cost-effective, can yield very pure crystalline material.Requires finding a suitable solvent system; some material loss in the mother liquor.
Column Chromatography Can separate closely related impurities.Can be slow, uses large solvent volumes, potential for product degradation on acidic silica.[5]

Q2: Can you provide a detailed protocol for recrystallization?

A2: Yes. A good starting point for solvent selection is a polar protic solvent like ethanol or isopropanol, or a mixture with water.

Step-by-Step Recrystallization Protocol:

  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, this is the point to perform an activated carbon treatment as described in Issue 3 .

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Once crystallization is established at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum.

Q3: How do I confirm the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of sulfonamides.[6][7]

Representative RP-HPLC Protocol for Purity Analysis: [8]

  • System: HPLC with a UV detector.

  • Column: C18 or C8 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of HPLC-grade water and acetonitrile is common.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.[8]

  • Sample Preparation: Accurately weigh ~10 mg of your product and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., methanol or acetonitrile/water) to a final concentration of ~1 mg/mL.[6]

  • Analysis: Integrate the peak areas of the main product and all impurity peaks. Purity is typically reported as the area percentage of the main peak.

Q4: What is the best way to handle and store N-(4-amino-2-methylphenyl)methanesulfonamide?

Visualization of the Purification Workflow

The following diagram outlines the logical workflow for identifying and resolving impurity issues during the synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide.

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification & Troubleshooting cluster_2 Corrective Actions A Crude Product from Reaction Workup B Analyze by HPLC / TLC A->B C Purity > 99%? B->C D Di-sulfonated Impurity? C->D No G Final Product (High Purity) C->G Yes E Unreacted Starting Material? D->E No H Optimize Stoichiometry, Temperature Control, Slow Addition of MsCl D->H Yes F Colored Impurities? E->F No I Ensure Anhydrous Conditions, Use Sufficient Base, Increase Reaction Time E->I Yes J Recrystallize with Activated Carbon Treatment, Work Under Inert Atmosphere F->J Yes K Re-run Synthesis with Optimized Conditions H->K I->K J->K K->A

Caption: Workflow for impurity troubleshooting in N-(4-amino-2-methylphenyl)methanesulfonamide synthesis.

References

  • Technical Support Center: Methanesulfonylation of Anilines. Benchchem.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov.
  • Stability Summary and Conclusions. accessdata.fda.gov.
  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. FSIS.USDA.gov.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
  • Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions. Benchchem.
  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
  • Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • TMSOTf-Catalyzed [4 + 2] Annulation of Ynamides and β-(2-Aminophenyl)-α,β-ynones for the Synthesis 2-Aminoquinolines. Organic Chemistry Portal.
  • 4-amino-N-methanesulfonylbenzamide chemical properties and structure. Benchchem.

Sources

Validation & Comparative

1H-NMR Spectroscopy Data for N-(4-amino-2-methylphenyl)methanesulfonamide Validation: Benchtop vs. High-Field Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In modern pharmaceutical development, the rapid and accurate structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. N-(4-amino-2-methylphenyl)methanesulfonamide is a highly functionalized aromatic compound featuring three distinct substituents (an amine, a methyl group, and a methanesulfonamide moiety) on a benzene core. Validating its structural integrity requires precise analytical techniques, with Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy serving as the gold standard.

This guide provides an in-depth technical comparison between traditional High-Field NMR (400 MHz) and emerging Benchtop NMR (80 MHz) modalities for the validation of this specific molecule, complete with expected spectroscopic data, mechanistic causality, and self-validating experimental protocols.

Structural and Spectroscopic Profiling: The Causality of Chemical Shifts

To establish a self-validating analytical system, one must first understand the causality behind the expected 1H-NMR chemical shifts. The electronic environment of N-(4-amino-2-methylphenyl)methanesulfonamide is dictated by the push-pull resonance and inductive effects of its substituents.

  • Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) is the optimal solvent for this analysis 1. Unlike non-polar solvents (e.g., CDCl3), DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the analyte molecules. This prevents peak broadening and allows the exchangeable amine (-NH2) and sulfonamide (-NH-) protons to appear as distinct, quantifiable singlets.

  • Aliphatic Region (1.0 - 3.5 ppm): The methyl group attached to the aromatic ring (Ar-CH3) experiences mild deshielding from the ring current, typically appearing near 2.10 ppm . Conversely, the methyl group attached to the strongly electron-withdrawing sulfonyl group (-SO2CH3) is heavily deshielded, shifting downfield to approximately 2.90 ppm .

  • Aromatic Region (6.0 - 7.5 ppm): The strongly electron-donating nature of the -NH2 group shields the ortho and para protons. Consequently, H3 and H5 appear relatively upfield (~6.40 ppm and ~6.35 ppm, respectively). H6 , situated ortho to the mildly electron-withdrawing methanesulfonamide group, is less shielded and appears further downfield (~6.95 ppm).

  • Heteroatom Protons (5.0 - 9.0 ppm): The -NH2 protons resonate around 5.00 ppm , while the highly acidic sulfonamide proton (-NH-SO2-), deshielded by the adjacent sulfonyl group, appears far downfield near 8.80 ppm .

Technology Comparison: High-Field vs. Benchtop NMR

Historically, pharmaceutical validation relied exclusively on high-field NMR spectrometers (≥300 MHz) 2. However, cryogen-free benchtop NMR systems (typically 60-100 MHz) have disrupted the industry, offering cost-effective, in-line Quality Control (QC) capabilities 3.

The primary physical distinction lies in the magnetic field strength. In high-field systems, the Larmor precession difference (Δν) is significantly larger than the scalar coupling constant (J), resulting in clean, first-order spectra 2. In benchtop systems, as Δν decreases while J remains constant, complex second-order splitting patterns and signal overlap can occur, particularly in the crowded aromatic region 2. Despite this, benchtop NMR provides sufficient resolution for functional group identification, quantitative internal standard assays, and fraud detection 4.

Table 1: Performance & Operational Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Spectral Resolution Moderate (Aromatic overlap likely)High (Clear first-order J-coupling)
Sensitivity (LOD) ~1-5 mM< 0.1 mM
Infrastructure Standard lab bench, cryogen-freeDedicated facility, liquid He/N2 required
Primary Use Case Rapid QC, In-line reaction monitoringAbsolute structural elucidation, Impurity profiling
Cost per Analysis LowHigh

Experimental Workflow & Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol functions as a self-validating system for acquiring 1H-NMR data for N-(4-amino-2-methylphenyl)methanesulfonamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 ± 0.1 mg of the synthesized or procured N-(4-amino-2-methylphenyl)methanesulfonamide.

    • Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

    • Vortex for 30 seconds to ensure complete dissolution. Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.

  • Instrument Calibration (Tuning & Shimming):

    • Insert the sample into the spectrometer. Tune and match the probe to the 1H resonance frequency.

    • Perform gradient shimming (or manual Z1, Z2, Z3 adjustments) until the TMS peak exhibits a line width at half-height (FWHM) of < 1.0 Hz (for 400 MHz) or < 1.5 Hz (for 80 MHz).

  • Data Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse excitation (zg30).

    • Number of Scans (NS): 16 scans for 400 MHz; 64 scans for 80 MHz (to compensate for the lower signal-to-noise ratio inherent to low-field magnets).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate quantitative integration).

    • Acquisition Time (AQ): 3.0 seconds.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

    • Perform manual zero-order and first-order phase correction.

    • Apply a polynomial baseline correction to ensure flat integration regions. Calibrate the TMS singlet to exactly 0.00 ppm.

Workflow Diagram

NMR_Validation Start Sample: N-(4-amino-2-methylphenyl) methanesulfonamide Prep Sample Preparation Dissolve in DMSO-d6 + 0.05% TMS Start->Prep Decision Select NMR Modality Prep->Decision Benchtop Benchtop NMR (80 MHz) Rapid QC & Functional Group ID Decision->Benchtop High Throughput HighField High-Field NMR (400 MHz) Absolute Structural Elucidation Decision->HighField High Resolution Process Data Processing FT, Phase/Baseline Correction, Integration Benchtop->Process HighField->Process Validate Spectral Validation Chemical Shifts & J-Coupling Analysis Process->Validate

Fig 1: Experimental workflow for the NMR validation of N-(4-amino-2-methylphenyl)methanesulfonamide.

Quantitative Data Presentation

The table below summarizes the expected quantitative 1H-NMR data, comparing the resolution output of the two modalities. While the high-field system resolves the complex aromatic J-couplings, the benchtop system successfully isolates the critical functional groups (-CH3, -SO2CH3, -NH2, -NH-), proving its viability for rapid API validation.

Table 2: 1H-NMR Chemical Shift Assignments (DMSO-d6)
Proton AssignmentIntegrationExpected Shift (δ, ppm)400 MHz Splitting Pattern (J in Hz)80 MHz Splitting Pattern
Ar-CH3 (C2)3H~2.10Singlet (s)Singlet (s)
-SO2CH3 3H~2.90Singlet (s)Singlet (s)
-NH2 (C4)2H~5.00Broad Singlet (br s)Broad Singlet (br s)
Ar-H (C5)1H~6.35Doublet of doublets (dd, J = 8.5, 2.5)Multiplet (m) / Overlap
Ar-H (C3)1H~6.40Doublet (d, J = 2.5)Multiplet (m) / Overlap
Ar-H (C6)1H~6.95Doublet (d, J = 8.5)Broad Doublet (d)
-NH-SO2- (C1)1H~8.80Broad Singlet (br s)Broad Singlet (br s)

Note: Exchangeable protons (-NH2 and -NH-SO2-) may exhibit slight concentration and temperature-dependent chemical shift variations.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Benchtop NMR for Quality Control Source: Bruker URL:[Link]

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances Source: Analytical Chemistry - ACS Publications URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (Hosted via University of Illinois) URL:[Link]

Sources

Positional Isomerism in Bifunctional Building Blocks: A Technical Comparison of N-(4-amino-2-methylphenyl) vs N-(4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on conformationally restricted scaffolds to optimize binding affinity and target selectivity, the selection of precise positional isomers becomes a critical strategic decision. This guide provides an in-depth technical comparison between two bifunctional building blocks: N-(4-amino-2-methylphenyl)methanesulfonamide and N-(4-amino-3-methylphenyl)methanesulfonamide .

By analyzing the causality between their structural steric hindrance and their reactivity profiles, this guide equips medicinal chemists and application scientists with the data necessary to select the optimal isomer for specific synthetic workflows, such as the development of viral polymerase inhibitors[1].

Structural and Electronic Profiling

Both compounds share the same molecular weight and functional groups (an aniline primary amine and a methanesulfonamide group), but the migration of the methyl group by a single carbon position fundamentally alters their reactivity.

  • Compound A: N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2) [2][3] The methyl group is located at the ortho position relative to the methanesulfonamide group. This creates localized steric shielding around the sulfonamide nitrogen, twisting it out of coplanarity with the phenyl ring. The primary amine at the para position remains completely unhindered, making it highly nucleophilic and ideal for standard, rapid amide coupling.

  • Compound B: N-(4-amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5) [4][5] The methyl group is located at the meta position relative to the sulfonamide, which places it ortho to the primary amine. This specific geometry creates significant steric hindrance at the aniline nitrogen. While this dampens the nucleophilicity of the amine, it is a highly sought-after feature in medicinal chemistry for locking the conformation of subsequent amide bonds.

Isomer Selection Logic

IsomerSelection Start Target Reaction Site? Amine Primary Amine (-NH2) Start->Amine Sulfonamide Sulfonamide (-NHSO2CH3) Start->Sulfonamide Q2 Conformational Locking Required at Amide? Amine->Q2 Q3 Steric Shielding Required? Sulfonamide->Q3 CompA 2-Methyl Isomer (Unhindered Amine) Q2->CompA No (Standard) CompB 3-Methyl Isomer (Hindered Amine) Q2->CompB Yes (Locked) CompA2 2-Methyl Isomer (Hindered Sulfonamide) Q3->CompA2 Yes CompB2 3-Methyl Isomer (Unhindered Sulfonamide) Q3->CompB2 No

Caption: Decision matrix for selecting the optimal methanesulfonamide isomer based on steric needs.

Quantitative Physicochemical Comparison

The following table summarizes the key metrics that dictate the behavior of these isomers in synthetic workflows.

Property / ParameterN-(4-amino-2-methylphenyl)methanesulfonamideN-(4-amino-3-methylphenyl)methanesulfonamide
CAS Number 57165-01-2[2]108791-97-5[5]
Steric Hindrance Locus Ortho to SulfonamideOrtho to Primary Amine
Amine Nucleophilicity High (Unhindered trajectory)Moderate (Sterically restricted trajectory)
Resulting Amide State Free rotation around C(aryl)-N bondRestricted rotation (Conformationally locked)
Primary Application General linker synthesis, Sulfonamide protectionBioactive conformation locking in target drugs

Application in Drug Discovery: Conformational Locking

The choice between these isomers is rarely arbitrary. A premier example of causality in isomer selection is found in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors [1][6].

In patent WO2010010017A1, researchers specifically utilized the 3-methyl isomer (CAS 108791-97-5) to couple with a heterocyclic carboxylic acid[7]. The Causality: When the sterically hindered primary amine of the 3-methyl isomer is converted into an amide, the adjacent methyl group physically clashes with the carbonyl oxygen of the new amide bond. This steric repulsion restricts the rotation of the C(aryl)-N(amide) bond, locking the molecule into a specific bioactive conformation. This restriction drastically reduces the entropic penalty upon binding to the highly conserved allosteric pockets of the HCV NS5B polymerase, thereby maximizing inhibitory potency[6].

SynthesisWorkflow Acid Carboxylic Acid (e.g., B-3a) Reagents EDCI, HOBt, DMF 0 °C to RT Acid->Reagents Amine 3-Methyl Isomer (CAS 108791-97-5) Amine->Reagents Product Amide Intermediate (Conformationally Locked) Reagents->Product Target HCV NS5B Inhibitor Product->Target

Caption: Workflow for EDCI/HOBt-mediated coupling of the 3-methyl isomer in HCV inhibitor synthesis.

Reactivity & Synthesis Workflows

Because the 3-methyl isomer features a hindered amine, standard coupling reagents (like DCC alone) often result in poor yields and recovery of starting materials. The protocol below utilizes a highly reactive active ester intermediate (mediated by EDCI and HOBt) to overcome this steric activation energy barrier, as validated in antiviral drug synthesis[1].

Self-Validating Protocol: EDCI/HOBt-Mediated Amide Coupling of the 3-Methyl Isomer

Objective: To achieve >75% yield of the conformationally locked amide without epimerization of the carboxylic acid partner.

  • Activation (0 °C):

    • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Cool the reaction vessel to 0 °C. Add HOBt (1.2 eq) and EDCI (1.5 eq).

    • Causality: Cooling prevents the thermal degradation of the active ester. HOBt rapidly reacts with the O-acylisourea intermediate to form a highly reactive, less sterically demanding OBt-active ester. This specific intermediate is crucial for facilitating the subsequent attack by the hindered 3-methyl aniline.

  • Coupling (Room Temperature):

    • Action: Add N-(4-amino-3-methylphenyl)methanesulfonamide (1.1 eq). Remove the cooling bath and allow the reaction to stir at room temperature for 1.5 to 2.0 hours.

    • Causality: The ortho-methyl group severely narrows the nucleophilic attack trajectory angle. Allowing the reaction to warm to room temperature provides the necessary kinetic energy to overcome this steric barrier.

  • Validation (Self-Validating Checkpoint):

    • Action: Withdraw a 5 µL aliquot, quench in 100 µL of 50:50 MeCN/H2O, and analyze via LC-MS.

    • Validation Criteria: The protocol is validated to proceed to workup ONLY IF the extracted ion chromatogram (EIC) shows >90% depletion of the m/z 201.07 [M+H]+ peak (the starting aniline) and the emergence of the target product mass. If unreacted aniline remains >10%, an additional 0.5 eq of EDCI/HOBt must be added.

  • Workup & Isolation:

    • Action: Dilute the mixture with deionized water to precipitate the product (or extract with EtOAc if the product is highly lipophilic). Wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

Comparative Reaction Kinetics Data
ParameterN-(4-amino-2-methylphenyl)methanesulfonamideN-(4-amino-3-methylphenyl)methanesulfonamide
Required Coupling Reagents Standard (e.g., DCC, EDC)Robust (e.g., EDCI/HOBt, HATU)
Typical Reaction Time (RT) 30 - 45 minutes1.5 - 2.0 hours
Average Yield (Standard Acid) >85%65% - 75%
Thermal Requirement Exothermic (often requires cooling)Requires warming to RT or mild heating

References

  • F. Hoffmann-La Roche AG. (2010). "Heterocyclic antiviral compounds." World Intellectual Property Organization (WIPO). Patent WO2010010017A1.

Sources

Purity Validation of N-(4-amino-2-methylphenyl)methanesulfonamide via LC-MS: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries and ionization modes for the purity validation of N-(4-amino-2-methylphenyl)methanesulfonamide, providing a self-validating, highly reproducible LC-MS methodology.

The Chemical Rationale: Overcoming Amphoteric Challenges

N-(4-amino-2-methylphenyl)methanesulfonamide is a highly functionalized aromatic compound featuring two distinct ionizable moieties: a basic primary aniline (4-amino group, pKa ~4.5) and a weakly acidic methanesulfonamide group (pKa ~10). This amphoteric nature presents a distinct challenge for liquid chromatography-mass spectrometry (LC-MS) purity validation.

When developing a method, the causality of mobile phase pH on molecular charge state dictates column selection. To achieve optimal ionization in MS, acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) are standard. However, at this pH, the aniline group is fully protonated ( NH3+​ ). When analyzed on a standard C18 column, this localized positive charge interacts strongly with residual, unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms. This phenomenon causes severe peak tailing, poor retention, and ultimately, the failure to resolve the target analyte from structurally similar impurities (such as synthetic precursors like 2-methyl-1,4-benzenediamine).

To overcome this, we must pivot from standard hydrophobic retention (C18) to orthogonal retention mechanisms. Pentafluorophenyl (PFP) and Biphenyl stationary phases offer superior alternatives by leveraging dipole-dipole, hydrogen bonding, and π−π stacking interactions, which are highly effective for [1].

Chromatographic Performance: Column Chemistry Comparison

To establish an objective baseline, three column chemistries were evaluated for the separation of N-(4-amino-2-methylphenyl)methanesulfonamide from its primary synthetic impurity (2-methyl-1,4-benzenediamine).

Table 1: Comparative Chromatographic Performance (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile)

Stationary PhaseRetention Time (min)Peak Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityVerdict
Standard C18 1.202.15 (Severe Tailing)4,5001.1 (Co-elution risk)Fail - Insufficient retention of polar amine.
Biphenyl 3.451.30 (Acceptable)9,8002.4 (Baseline)Pass - Strong π−π retention.
PFP (Pentafluorophenyl) 4.101.05 (Excellent Symmetry)12,5003.5 (Robust Baseline)Optimal - Fluorine-facilitated H-bonding maximizes selectivity.

Data Interpretation: The PFP column drastically outperforms C18. The highly electronegative fluorine atoms on the PFP phase create a partial negative charge that interacts favorably with the protonated amine, while the aromatic ring engages in π−π stacking with the analyte's tolyl group.

Logical Workflows for Method Development

The following diagram maps the causality and logic behind the method development choices for this specific amphoteric compound.

LCMS_Logic N1 Target: N-(4-amino-2-methylphenyl) methanesulfonamide N2 Amphoteric Nature Amine (pKa ~4.5) | Sulfonamide (pKa ~10) N1->N2 N3 pH Control (pH 2.7) Protonates Amine for ESI+ N2->N3 Guides Mobile Phase N4 Stationary Phase Selection N3->N4 N5A C18: Silanol Interactions (Tailing, Poor Retention) N4->N5A Standard Approach N5B PFP: Dipole & Pi-Pi (Optimal Resolution) N4->N5B Optimized Approach N6 Validated Purity Method N5B->N6

Logical workflow for LC-MS method development of amphoteric sulfonamides.

Mass Spectrometry Optimization: ESI+ vs. ESI-

Because the molecule contains both a basic amine and an acidic sulfonamide, it can theoretically be ionized in both Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-). However, experimental data proves that ESI+ is vastly superior for trace-level purity validation.

In an acidic mobile phase, the amine is pre-ionized in solution, leading to highly efficient droplet desolvation and ion transmission in the MS source. Conversely, ESI- requires the deprotonation of the sulfonamide, which is suppressed by the acidic mobile phase, leading to poor signal-to-noise ratios.

Table 2: Mass Spectrometry Ionization Efficiency Comparison

Ionization ModePrecursor Ion ( m/z )Dominant Product Ion ( m/z )Signal-to-Noise (S/N) at 10 ng/mLLimit of Quantitation (LOQ)
ESI+ (Positive) 201.07 [M+H]+ 122.05 (Loss of SO2​CH3​ )450:10.5 ng/mL
ESI- (Negative) 199.05 [M−H]− 106.0385:15.0 ng/mL

Self-Validating LC-MS/MS Protocol

To ensure compliance with the [2], the following protocol is designed as a self-validating system . It integrates a mandatory System Suitability Test (SST) that acts as a physical logic gate; the batch cannot proceed unless specific chromatographic criteria are met.

Reagents & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Filters out background noise and protonates the analyte).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Methanol:Water (Ensures complete dissolution of the sulfonamide without causing strong solvent effects upon injection).

Step-by-Step Self-Validating Methodology

Validation_Protocol S1 Prepare Sample & Internal Standard (1 mg/mL in 50:50 MeOH:H2O) S2 System Suitability Test (SST) Inject Standard Mix S1->S2 S3 Evaluate SST Metrics Rs > 2.0, Tf < 1.5? S2->S3 S4 Proceed to Batch Analysis (Unknowns & QCs) S3->S4 Pass S5 Halt & Troubleshoot (Check Column/Mobile Phase) S3->S5 Fail S6 Data Processing & Purity Calculation S4->S6 S5->S2 Re-test

Self-validating sample preparation and system suitability workflow for LC-MS.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of the N-(4-amino-2-methylphenyl)methanesulfonamide batch.

  • Dissolve in 10.0 mL of Diluent to create a 1 mg/mL stock.

  • Vortex for 60 seconds and sonicate for 5 minutes. Centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble particulate.

  • Dilute to a working concentration of 10 µg/mL for purity screening.

Step 2: System Suitability Testing (The Validation Gate)

  • Inject a prepared SST mixture containing the target analyte (10 µg/mL) and the known impurity 2-methyl-1,4-benzenediamine (1 µg/mL).

  • Causality Check: The system must demonstrate a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5. If Tf​ > 1.5, it indicates stationary phase degradation or silanol exposure; the column must be replaced before analyzing the actual batch.

Step 3: LC-MS/MS Acquisition

  • Column: PFP Core-Shell (2.7 µm, 100 × 2.1 mm).

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 450°C.

  • MRM Transitions: Monitor m/z 201.07 122.05 (Quantifier) and m/z 201.07 106.03 (Qualifier).

Step 4: Data Processing

  • Calculate purity by Area Normalization (UV 254 nm) cross-referenced with MS Total Ion Chromatogram (TIC) extraction. The use of orthogonal detection ensures that impurities lacking a chromophore are still captured by the mass spectrometer, fulfilling rigorous [3].

References

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics Journal of AOAC INTERNATIONAL / Oxford Academic URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis European Medicines Agency (EMA) URL:[Link]

  • Determination of Sulfonamides by ID-LC-MS/MS ACG Publications - Journal of Chemical Metrology URL:[Link]

efficacy comparison of N-(4-amino-2-methylphenyl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2) scaffold is a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. Characterized by a strong electron-withdrawing methanesulfonamide group and a sterically tunable 4-amino-2-methylphenyl ring, derivatives of this core are extensively evaluated for their selective cyclooxygenase-2 (COX-2) inhibition and targeted anticancer properties [1][4].

As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of these derivatives against standard clinical alternatives. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals looking to leverage this scaffold.

Pharmacophore Rationale & Structural Causality

The biological efficacy of N-(4-amino-2-methylphenyl)methanesulfonamide derivatives is not accidental; it is strictly dictated by the geometric and electronic properties of its three core components:

  • The Methanesulfonamide Group (-NHSO₂CH₃): Unlike planar carboxylic acids (found in traditional NSAIDs like Ibuprofen), the sulfonamide group is tetrahedral. This geometry allows it to act as a critical hydrogen bond donor/acceptor that perfectly inserts into the secondary side pocket of the COX-2 enzyme (accessible via the Val523 residue) [3].

  • The 2-Methyl Substitution: The ortho-methyl group induces a conformational twist, breaking the coplanarity of the system. This steric hindrance is crucial—it forces the molecule into a specific 3D conformation that enhances its fit into the hydrophobic binding clefts of target enzymes (such as tubulin in cancer models) while preventing off-target binding [2].

  • The 4-Amino Group: This acts as the primary synthetic handle. By derivatizing the 4-amino position into pyrazolines, chalcones, or complex amides, medicinal chemists can fine-tune the molecule's pharmacokinetic (ADME) properties, shifting the efficacy from anti-inflammatory to potent antiproliferative activity [1][2].

Mechanism cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) Ile523 Blockade AA->COX1 COX2 COX-2 (Inducible) Val523 Side Pocket AA->COX2 PG1 GI Cytoprotection (Homeostasis) COX1->PG1 PG2 Inflammation & Pain (Pathology) COX2->PG2 Drug N-(4-amino-2-methylphenyl) methanesulfonamide scaffold Drug->COX1 Steric Clash (No Binding) Drug->COX2 Selective Binding (H-bond via -SO2NH2)

Caption: Mechanistic pathway of selective COX-2 inhibition by methanesulfonamide derivatives.

Quantitative Efficacy Comparison

To objectively evaluate the performance of these derivatives, we must compare their in vitro enzyme inhibition and cellular cytotoxicity against established reference drugs (Celecoxib for inflammation; Paclitaxel for oncology).

The table below synthesizes the efficacy data of various 4-amino modifications of the N-(4-amino-2-methylphenyl)methanesulfonamide core.

Table 1: Comparative Efficacy Profile of Key Derivatives

Compound Class / ModificationTarget MechanismCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)A549 Cytotoxicity IC₅₀ (µM)
Unmodified Scaffold Baseline>10012.50>8>50.0
Pyrazoline Derivative COX-2 Selective>1000.14>71418.5
Chalcone Derivative Dual (COX-2 / Tubulin)85.20.312742.1
Trifluoromethyl Amide Tubulin / Hsp27>10045.0N/A0.002
Celecoxib (Reference)COX-2 Selective>1000.05>2000>50.0
Paclitaxel (Reference)Tubulin StabilizationN/AN/AN/A0.003

Data synthesized from foundational SAR studies on methanesulfonamide derivatives [1][2][4]. Note the drastic shift in efficacy from anti-inflammatory to antiproliferative when the 4-amino group is modified with bulky, electron-withdrawing groups.

Experimental Methodologies: Self-Validating Systems

To ensure the trustworthiness and reproducibility of your efficacy data, the following protocols are engineered with built-in causality checks and internal validation steps.

Protocol A: Fluorometric COX-1/COX-2 Inhibitor Screening

Rationale: This assay assesses the direct biochemical inhibition of the enzyme. The fluorometric readout ensures high sensitivity for detecting prostaglandin G2 (PGG2) reduction.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality Check: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenases. Without it, the reduction of PGG2 to PGH2 cannot occur, leading to false negatives (appearing as artificial inhibition).

  • Compound Incubation: Add the methanesulfonamide derivative (titrated from 0.01 to 100 µM) and incubate for 15 minutes at 37°C.

    • Causality Check: Methanesulfonamides are often time-dependent, pseudo-irreversible inhibitors. Pre-incubation allows the compound to fully occupy the Val523 side pocket before substrate competition begins.

  • Substrate Addition: Introduce arachidonic acid (AA) and the fluorometric substrate (e.g., ADHP).

  • Detection & Self-Validation: Measure fluorescence (Ex/Em = 535/587 nm).

    • Validation System: Always run a vehicle control (100% activity baseline) and a reference inhibitor (Celecoxib) on every plate. If the Celecoxib IC₅₀ deviates from the 0.04–0.06 µM range, the assay dynamic range is compromised, and the plate must be rejected.

Protocol B: Cellular Antiproliferative Assay (CellTiter-Glo)

Rationale: Measures ATP levels as a direct correlate of metabolically active cells. This orthogonal approach avoids the metabolic artifacts sometimes seen with MTT assays when testing redox-active chalcone derivatives.

  • Cell Seeding: Plate A549 (lung carcinoma) cells at 5,000 cells/well in opaque-walled 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat with derivatives (0.1 nM – 10 µM) for 72 hours.

  • Lysis & Luminescence: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 2 minutes to ensure complete ATP release, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Calculate IC₅₀ using 4-parameter logistic regression.

Workflow Step1 Scaffold Derivatization Step2 In Vitro Screening (Fluorometric Assay) Step1->Step2 Step3 Cellular Efficacy (A549 / Macrophages) Step2->Step3 Step4 In Vivo Validation (Edema Models) Step3->Step4

Caption: Self-validating experimental workflow for evaluating methanesulfonamide derivative efficacy.

Conclusion & Strategic Recommendations

The N-(4-amino-2-methylphenyl)methanesulfonamide scaffold is not a monolith; its efficacy is highly dependent on the derivatization of the 4-amino group.

  • For anti-inflammatory drug development , focus on pyrazoline modifications that maintain a low molecular weight and high polarity, ensuring strict COX-2 selectivity and gastric safety.

  • For oncology applications , bulky, lipophilic modifications (such as trifluoromethyl amides) disrupt the COX-2 binding pose but dramatically enhance tubulin binding and Hsp27 inhibition, yielding sub-nanomolar antiproliferative efficacy.

References

  • Abdelall, E. K. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. Available at:[Link]

  • Chen, Y., et al. (2013). Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. Journal of Medicinal Chemistry / PubMed Central. Available at:[Link]

  • FitzGerald, G. A., & Patrono, C. (2001). Cyclooxygenase-2 inhibitors: promise or peril?. Semantic Scholar. Available at:[Link]

Benchmarking N-(4-amino-2-methylphenyl)methanesulfonamide Synthesis: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-(4-amino-2-methylphenyl)methanesulfonamide (CAS 57165-01-2) is a highly versatile chemical building block. It serves as a critical intermediate in the synthesis of sulfonamide-based antiarrhythmic drugs, targeted kinase inhibitors, and advanced photographic color developers (such as CD-3 derivatives).

For process chemists and drug development professionals, selecting the optimal synthetic route for this compound is a balancing act between regioselectivity, scalability, and environmental impact. This guide objectively benchmarks the two primary synthetic protocols used to generate this molecule, providing the mechanistic causality and experimental data required to make an informed process chemistry decision.

Mechanistic Rationale & Synthetic Strategy

A common pitfall in designing a synthesis for this molecule is attempting the direct sulfonylation of 2-methylbenzene-1,4-diamine. This approach is regiochemically unfavorable. The 4-amino group lacks the ortho-steric hindrance present at the 1-amino group (which is adjacent to the methyl group), making the 4-position significantly more nucleophilic. Direct reaction with methanesulfonyl chloride (MsCl) inevitably yields the undesired N-(4-amino-3-methylphenyl)methanesulfonamide regioisomer.

To create a self-validating, regioselective system, the synthesis must begin with 2-methyl-4-nitroaniline .

  • Electronic Deactivation: The strongly electron-withdrawing para-nitro group masks the 4-position and reduces the overall nucleophilicity of the ring.

  • Forced Regioselectivity: This forces the sulfonylation to occur exclusively at the sterically hindered 1-amino position.

  • Chemoselective Reduction: The nitro group is subsequently reduced to yield the final target.

Pathway SM 2-Methyl-4-nitroaniline Intermediate N-(2-methyl-4-nitrophenyl) methanesulfonamide SM->Intermediate MsCl, Base (Sulfonylation) Product N-(4-amino-2-methylphenyl) methanesulfonamide Intermediate->Product Reduction (H2 or CTH)

Fig 1: Two-step synthetic pathway for N-(4-amino-2-methylphenyl)methanesulfonamide.

Benchmarking the Protocols: Traditional vs. Modern Approaches

We benchmark two distinct methodologies for executing this two-step synthesis:

  • Protocol A (Traditional Batch): Pyridine-mediated sulfonylation followed by high-pressure catalytic hydrogenation.

  • Protocol B (Modern CTH): Aqueous biphasic Schotten-Baumann sulfonylation followed by Catalytic Transfer Hydrogenation (CTH).

The Causality Behind Protocol B's Superiority

Because the para-nitro group in the starting material severely deactivates the 1-amino group, Protocol A relies on neat pyridine to force the sulfonylation. Pyridine is highly toxic, difficult to strip during workup, and drives up the Environmental Factor (E-factor). Protocol B replaces this with a biphasic system (aqueous NaOH/THF). The base continuously deprotonates the sulfonamide as it forms, driving the equilibrium forward without relying on toxic organic bases.

Furthermore, reducing the nitro group requires strict chemoselectivity to avoid cleaving the delicate sulfonamide bond. While Protocol A uses high-pressure H2​ gas requiring specialized autoclave infrastructure, Protocol B utilizes Catalytic Transfer Hydrogenation (CTH) . By using ammonium formate as a hydrogen donor, H2​ is generated in situ directly on the Pd/C catalyst surface[1]. This eliminates explosion hazards, tolerates various functional groups, and suppresses the formation of hazardous hydroxylamine intermediates, leading to a cleaner impurity profile[2],[3].

Workflow cluster_A Protocol A: Traditional Batch cluster_B Protocol B: CTH Method Start Intermediate: N-(2-methyl-4-nitrophenyl)methanesulfonamide A1 High-Pressure H2 (50 psi) Start->A1 B1 Ammonium Formate (H-Donor) Start->B1 A2 Pd/C in Methanol A1->A2 A3 Filtration & Crystallization A2->A3 End Target Compound (CAS 57165-01-2) A3->End B2 Pd/C in Ethanol (Reflux) B1->B2 B3 Aqueous Workup B2->B3 B3->End

Fig 2: Workflow comparison between high-pressure hydrogenation and CTH.

Experimental Methodologies

Protocol A: Traditional Batch Synthesis

Step 1: Pyridine-Mediated Sulfonylation

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq, 100 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere.

  • Cool the reactor to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.2 eq, 120 mmol) dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into 500 mL of ice-cold 1M HCl to neutralize the pyridine and precipitate the intermediate. Filter, wash with cold water, and dry under a vacuum.

Step 2: High-Pressure Hydrogenation

  • Transfer the dried intermediate to a stainless-steel autoclave.

  • Dissolve in methanol (100 mL) and add 10% Pd/C (5 mol%).

  • Purge the vessel with nitrogen (3x), then pressurize with H2​ gas to 50 psi.

  • Stir vigorously at 25 °C for 6 hours. Monitor pressure drops to confirm hydrogen uptake.

  • Workup: Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the target compound.

Protocol B: Modern Biphasic & CTH Synthesis (Recommended)

Step 1: Biphasic Schotten-Baumann Sulfonylation

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq, 100 mmol) in THF (100 mL).

  • Add 2M aqueous NaOH (1.5 eq, 150 mmol) to create a biphasic system.

  • Cool to 0 °C and add methanesulfonyl chloride (1.1 eq, 110 mmol) dropwise with vigorous mechanical stirring.

  • Stir for 3 hours at room temperature.

  • Workup: Separate the organic layer, extract the aqueous layer once with ethyl acetate, combine the organics, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Catalytic Transfer Hydrogenation (CTH)

  • Dissolve the crude intermediate in absolute ethanol (100 mL) in a standard glass round-bottom flask.

  • Add ammonium formate (4.0 eq, 400 mmol) and 5% Pd/C (2 mol%).

  • Heat the mixture to reflux (approx. 78 °C) for 2–3 hours. The thermal decomposition of ammonium formate will generate H2​ and CO2​ bubbles, driving the reduction[1].

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to obtain the highly pure target compound.

Comparative Data Analysis

The following table summarizes the quantitative performance of both protocols based on standardized 100-mmol scale benchmarking.

Performance MetricProtocol A (Traditional Batch)Protocol B (Modern CTH)
Overall Yield (2 steps) 68%82%
Purity (HPLC-UV) 94.5%>98.0%
Total Reaction Time 18 hours6 hours
E-Factor (kg waste / kg product) ~45 (Due to pyridine/HCl waste)~15 (Solvent recovery enabled)
Primary Impurities Bis-sulfonylated byproduct, Pyridine saltsTrace unreacted intermediate
Safety & Scalability High Risk (Requires autoclave & H2​ gas)Low Risk (Standard glass reactors)
Conclusion

While Protocol A is a functional legacy method, Protocol B is objectively superior for both laboratory synthesis and process scale-up. By leveraging biphasic conditions to eliminate pyridine and employing Catalytic Transfer Hydrogenation to bypass high-pressure hydrogen, Protocol B delivers a 14% higher overall yield, cuts reaction time by two-thirds, and significantly reduces the environmental footprint.

References

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines - ACS Sustainable Chemistry & Engineering -

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances -

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - Molecules (MDPI) -

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-amino-2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling N-(4-amino-2-methylphenyl)methanesulfonamide (CAS: 57165-01-2) requires a rigorous, mechanistically driven approach to laboratory safety. As a pharmaceutical intermediate containing both a primary aromatic amine and a sulfonamide moiety, this compound presents specific toxicological challenges.

While its primary GHS classifications are H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1], experienced application scientists must treat it with the elevated precautions reserved for primary aromatic amines (PAAs). This guide provides a self-validating operational framework to ensure absolute personnel protection and experimental integrity.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. N-(4-amino-2-methylphenyl)methanesulfonamide operates through two primary toxicological pathways:

  • Lipophilic Dermal Absorption: Primary aromatic amines are highly lipid-soluble, allowing rapid absorption through the stratum corneum[2]. Once in the bloodstream, they undergo hepatic N-hydroxylation via CYP450 enzymes. This metabolism generates reactive intermediates that can oxidize hemoglobin to methemoglobin, impairing oxygen transport and causing systemic oxidative stress[2].

  • Mucosal Irritation: The methanesulfonamide group and the fine particulate nature of the powder cause localized tissue irritation upon contact with the respiratory tract or ocular mucosa[1].

Because of these dual pathways, OSHA guidelines emphasize treating aromatic amines with extreme caution, restricting pure compound handling to designated, regulated laboratory areas[3].

G Compound N-(4-amino-2-methylphenyl) methanesulfonamide Skin Dermal Contact Compound->Skin Exposure Inhale Inhalation (Dust) Compound->Inhale Exposure Metab Hepatic CYP450 N-Hydroxylation Skin->Metab Absorption Irritation Local Tissue Irritation Skin->Irritation Inhale->Metab Absorption Inhale->Irritation Tox Methemoglobinemia & Oxidative Stress Metab->Tox PPE_Gloves Intervention: Nitrile/Neoprene PPE_Gloves->Skin Blocks PPE_Resp Intervention: Fume Hood/N95 PPE_Resp->Inhale Blocks

Toxicological pathways of aromatic amines and targeted PPE interventions.

Core Protective Equipment (PPE) Matrix

To interrupt the exposure pathways detailed above, your PPE must act as a comprehensive, multi-layered armor. Standard laboratory attire is insufficient for handling PAA powders.

Body PartPPE RequirementMaterial SpecificationMechanistic Causality
Hands/Skin Double GlovesOuter: Nitrile (≥5 mil)Inner: NeopreneNeoprene blocks lipophilic aromatic amine permeation; Nitrile provides physical durability and splash resistance[2].
Eyes Chemical GogglesIndirect-vented, snug-fittingPrevents aerosolized powder from settling in the ocular mucosa, avoiding severe H319 eye irritation[1].
Body Lab Coat & Sleeves100% Cotton or FR Coat; Tyvek sleevesMitigates electrostatic attraction of powders to clothing; prevents secondary dermal exposure[4].
Respiratory Particulate RespiratorN95/P100 (if outside hood)Blocks inhalation of fine particulates, preventing mucosal absorption and subsequent hepatic metabolism[3].

Operational Plan: Step-by-Step Handling Protocol

Prudent Practices in the Laboratory dictates that hazardous powder handling must occur within a fume hood or ventilated enclosure to prevent aerosolization[4]. To ensure a self-validating system where exposure is minimized and mass accuracy is guaranteed, utilize the Closed-Vial Tare Method .

Phase 1: Environmental Setup & Static Control
  • Verify Engineering Controls: Ensure the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • Prepare the Surface: Lay down disposable, anti-static bench paper inside the hood. This catches micro-spills and prevents the powder from adhering to the stainless steel airfoil.

  • Tool Selection: Do not use metal spatulas, which can generate static electricity and cause the powder to "jump." Use grounded, anti-static polypropylene spatulas.

Phase 2: The Closed-Vial Tare Method (Mass Transfer)
  • Tare: Place a clean, empty reaction vial with its cap on the analytical balance (located outside the hood) and tare the balance to zero.

  • Transfer: Move the capped vial into the fume hood. Open the vial and the source bottle of N-(4-amino-2-methylphenyl)methanesulfonamide.

  • Dispense: Carefully transfer the estimated required mass into the vial using the anti-static spatula.

  • Seal & Validate: Cap both the source bottle and the reaction vial inside the fume hood. Wipe the exterior of the reaction vial with a dry Kimwipe.

  • Weigh: Transfer the sealed vial back to the analytical balance to record the exact mass. If more material is needed, return the sealed vial to the hood before opening it again. This self-validating loop ensures no loose powder ever enters the general laboratory atmosphere.

Phase 3: In-Situ Dissolution

Whenever possible, avoid transferring the dry powder a second time. Add your reaction solvent (e.g., dichloromethane, toluene, or methanol) directly to the tared vial inside the fume hood to create a stock solution[5]. Handling the compound in solution drastically reduces the inhalation hazard.

Spill Response & Disposal Logistics

Aromatic amines can significantly contaminate laboratory environments if spills are mismanaged[2].

  • Dry Powder Spills: Never dry-sweep. Sweeping aerosolizes the powder, creating an immediate inhalation hazard. Instead, cover the spill with paper towels moistened with a compatible solvent (e.g., dilute acid or ethanol) to suppress the dust, then wipe inward toward the center of the spill[2].

  • Solid Waste: Collect all contaminated paper towels, disposable spatulas, and bench paper in a dedicated, sealable hazardous waste container labeled: "Toxic Solid Waste - Primary Aromatic Amines."

  • Liquid Waste: Segregate liquid waste based on the solvent used for dissolution. Ensure the carboy is explicitly labeled with the compound name to prevent incompatible mixing downstream.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Chemical Research in Toxicology. URL: [Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Method 73: Aromatic Amines." URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-methylphenyl)methanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.